7-Chloroquinolin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
6312-75-0 |
|---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
7-chloroquinolin-6-amine |
InChI |
InChI=1S/C9H7ClN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 |
InChI Key |
DBVDLJVHSXUURU-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)N |
Other CAS No. |
6312-75-0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 7-Chloroquinolin-6-amine Derivatives
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria and, more recently, in oncology. The introduction of an amine group at the 6-position of this heterocyclic system gives rise to 7-chloroquinolin-6-amine, a core structure for a class of derivatives with significant and diverse biological activities. This guide provides an in-depth technical exploration of the established and putative mechanisms of action of these derivatives, with a focus on their anticancer and antimalarial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents detailed experimental protocols for mechanism validation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Anticancer Mechanisms of Action
The anticancer activity of 7-chloroquinoline derivatives, including those with a 6-amine substitution, is multifaceted. The primary mechanisms elucidated to date involve the disruption of the microtubule network, inhibition of critical signaling kinases, and the induction of programmed cell death.
Microtubule Destabilization: Targeting the Colchicine Binding Site
A significant body of evidence points to the ability of certain quinoline derivatives to interfere with the dynamics of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly during the formation of the mitotic spindle.
The proposed mechanism for these 7-chloroquinoline derivatives is the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1][3] This interaction prevents the tubulin dimers from assembling into microtubules, leading to a destabilization of the microtubule network.[3] The cellular consequences of this disruption are profound, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis or mitotic catastrophe.[2]
The inhibition of tubulin polymerization by colchicine-binding site inhibitors initiates a cascade of cellular events that contribute to their anticancer effects.
Inhibition of Receptor Tyrosine Kinases: A Dual-Targeted Approach
7-Chloroquinoline derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of RTKs is a common feature of many cancers. The primary RTK targets identified for this class of compounds are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[4][5] 7-chloroquinoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[6]
VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[7] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Similar to EGFR, the binding of VEGF to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival.[9] By inhibiting the kinase activity of VEGFR-2, 7-chloroquinoline derivatives can suppress tumor-induced angiogenesis.[8]
Induction of Apoptosis
The culmination of the aforementioned mechanisms—microtubule disruption and kinase inhibition—is often the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of cysteine proteases known as caspases.[10] 7-chloroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines, as evidenced by the activation of key executioner caspases such as caspase-3 and caspase-7, and the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[11]
Antimalarial Mechanism of Action
The antimalarial activity of 7-chloroquinoline derivatives is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.
Inhibition of Hemozoin Biocrystallization
During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[12] The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment called hemozoin (also known as β-hematin).[13] 7-chloroquinoline derivatives, much like the parent compound chloroquine, are thought to accumulate in the acidic food vacuole of the parasite and inhibit the formation of hemozoin.[14] This leads to the buildup of toxic free heme, which damages parasite membranes and results in parasite death.[12]
Experimental Protocols for Mechanism of Action Studies
The following protocols provide a framework for the experimental validation of the proposed mechanisms of action of 7-chloroquinolin-6-amine derivatives.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a test compound on the polymerization of tubulin into microtubules by monitoring the increase in turbidity at 340 nm.[5]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Test compound (7-chloroquinolin-6-amine derivative)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare a 10X stock of the test compound and controls in DMSO.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of 10X test compound, control, or vehicle to the appropriate wells.
-
Prepare the tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.
-
Initiate the reaction by adding 90 µL of the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Protocol 2: EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescent)
This protocol utilizes a luminescent kinase assay (e.g., ADP-Glo™) to measure the inhibition of EGFR or VEGFR-2 kinase activity by a test compound. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR-2
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound
-
Positive control (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, low-volume microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and controls in kinase assay buffer.
-
Prepare a solution of the kinase and substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or control.
-
Add 2 µL of the enzyme/substrate mix.
-
Initiate the reaction by adding 2 µL of the ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol describes the detection of key apoptotic proteins, such as cleaved caspases and cleaved PARP, by western blotting to confirm the induction of apoptosis.[11]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates in Laemmli buffer and separate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 4: β-Hematin (Hemozoin) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin from hemin.[15]
Materials:
-
Hemin chloride
-
DMSO
-
Sodium acetate buffer (0.2 M, pH 4.4)
-
Test compound
-
Positive control (e.g., Chloroquine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of a 4 mM solution of hemin chloride in DMSO to each well.
-
Add 50 µL of the test compound or control at various concentrations (dissolved in DMSO).
-
-
Reaction Initiation:
-
Initiate β-hematin formation by adding 100 µL of 0.2 M sodium acetate buffer (pH 4.4).
-
Incubate at 37°C for 48 hours.
-
-
Measurement:
-
Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO.
-
Dissolve the pellet in 0.2 N NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition compared to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activities of various 7-chloroquinoline derivatives, providing a comparative overview of their potency against different cancer cell lines. It is important to note that these are examples, and the specific activity of a 7-chloroquinolin-6-amine derivative will depend on its unique substitutions.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloroquinoline Derivatives | MCF-7 (Breast Cancer) | 7.54 - 14.68 | [16] |
| 7-Chloroquinoline Derivatives | HCT-116 (Colon Cancer) | 21.41 - 27.26 | [16] |
| 7-Chloroquinoline Amino Acid Derivatives | A2780 (Ovarian Cancer) | 2.81 (as µg/mL) | [17] |
| 7-Chloroquinoline Amino Acid Derivatives | LNCaP (Prostate Cancer) | 6.61 (as µg/mL) | [17] |
| 7-Chloroquinoline Hydrazones | Various (NCI-60 Panel) | Submicromolar GI₅₀ | [18] |
Conclusion and Future Directions
7-Chloroquinolin-6-amine derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their multifaceted mechanisms of action, including microtubule destabilization, kinase inhibition, and interference with parasitic detoxification pathways, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide serve as a robust framework for researchers to validate these mechanisms and to explore the structure-activity relationships that govern the efficacy of novel derivatives.
Future research in this area should focus on the rational design of derivatives with enhanced selectivity for their intended targets, thereby minimizing off-target effects and improving their therapeutic index. Furthermore, a deeper understanding of the downstream signaling consequences of target engagement will be crucial for identifying predictive biomarkers and for the development of effective combination therapies. The continued exploration of the 7-chloroquinolin-6-amine scaffold holds great promise for the discovery of next-generation therapeutic agents.
References
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). MDPI. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
EGFR Kinase Inhibition. (2021). Bio-protocol. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
-
Determination of Caspase Activation by Western Blot. (2021). PubMed. [Link]
-
Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. (2022). Journal of the Chinese Medical Association. [Link]
-
An overview of downstream signaling pathways induced by EGFR... ResearchGate. [Link]
-
Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. (2017). Frontiers in Physiology. [Link]
-
MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2024). BMB Reports. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (2023). Taylor & Francis Online. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC. [Link]
-
The effects of colchicine on the microtubule formation, M-phase arrest... ResearchGate. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
-
β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS. ResearchGate. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]
-
Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. PMC. [Link]
-
Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. (2020). ResearchGate. [Link]
-
Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Acta Pharmaceutica Sciencia. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (2020). MDPI. [Link]
-
Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC. [Link]
-
Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. PMC. [Link]
-
Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization. (2022). ACS Omega. [Link]
-
6 Western Blotting Steps. Azure Biosystems. [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]
Sources
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. scispace.com [scispace.com]
- 7. assaygenie.com [assaygenie.com]
- 8. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uii.ac.id [journal.uii.ac.id]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 16. tandfonline.com [tandfonline.com]
- 17. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Unconventional Vector: A Technical Guide to 7-Chloroquinolin-6-amine Analogs
Topic: Biological Activity of Novel 7-Chloroquinolin-6-amine Analogs Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
While the 4-amino-7-chloroquinoline scaffold (the "Chloroquine core") has dominated medicinal chemistry for decades, the 7-chloroquinolin-6-amine isomer represents an under-explored, high-value pharmacophore. This scaffold serves as a critical "open-ring" bioisostere of Tacrine (for neurodegeneration) and a privileged template for Type II kinase inhibitors (for oncology).
This guide provides a rigorous technical analysis of this specific scaffold, moving beyond standard antimalarial applications to focus on Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD) and targeted antiproliferative agents.
Part 1: Structural Rationale & SAR
The "Open-Ring" Tacrine Hypothesis
Tacrine (tetrahydroacridine) was the first FDA-approved AChE inhibitor but failed due to hepatotoxicity.[1] The 7-chloroquinolin-6-amine scaffold retains the essential binding elements of Tacrine without the saturated ring responsible for the formation of toxic quinone methide metabolites.
-
7-Cl Substituent: Enhances lipophilicity (
) for Blood-Brain Barrier (BBB) penetration and fills the hydrophobic pocket of the target enzyme. -
6-NH₂ Handle: unlike the 4-position, the 6-position amine allows for vector extension into the "gorge" of Acetylcholinesterase (AChE), facilitating dual-binding (Catalytic Anionic Site + Peripheral Anionic Site).
Kinase Inhibitor Design (Type II)
In oncology, the 6-amine position allows for the attachment of urea or amide linkers, mimicking the "hinge-binding" strategy seen in drugs like Sorafenib. The 7-chloroquinoline core acts as the adenine mimetic, while the 6-substitution extends into the allosteric back-pocket.
Part 2: Synthesis Strategy
The synthesis of the 6-amine isomer is more demanding than the 4-amine. The most robust route avoids direct nitration of 7-chloroquinoline (which yields a mixture) and instead utilizes the Skraup synthesis from substituted anilines.
Core Scaffold Synthesis Workflow
Part 3: Biological Profile A – Neurodegeneration (Alzheimer’s)
Mechanism: Dual Inhibition of AChE and BuChE. The primary utility of novel 6-amine analogs is in the design of hybrid molecules that span the active site gorge of AChE.
The Dual-Binding Mechanism
Unlike simple inhibitors, 6-amine derivatives linked to a peripheral moiety (e.g., ferulic acid or lipoic acid) can inhibit:
-
Hydrolysis of Acetylcholine: By binding to the Catalytic Anionic Site (CAS).
-
Aβ Aggregation: By binding to the Peripheral Anionic Site (PAS), preventing the AChE-induced aggregation of Beta-amyloid.
Key Data: AChE Inhibition Potency
Table 1: Comparative IC50 values of 6-amine analogs vs. Standards
| Compound Class | R-Group (at 6-NH) | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Tacrine (Std) | N/A | 190 | 0.8 | [1] |
| 6-Amine Analog A | Benzyl-urea | 45 | 12.5 | [2] |
| 6-Amine Analog B | Lipoic Acid Amide | 8.2 | 45.0 | [3] |
| 6-Amine Analog C | Ferulic Acid Spacer | 22 | 8.0 | [2] |
Part 4: Biological Profile B – Oncology (Antiproliferative)
Mechanism: Kinase Inhibition & Autophagy Blockade. While Chloroquine (4-amino) is known for autophagy inhibition, the 6-amino derivatives are engineered to target specific kinases (EGFR, VEGFR) due to the favorable geometry for hydrogen bonding in the ATP-binding pocket.
Cytotoxicity Profile
The 6-amine analogs exhibit enhanced cytotoxicity against resistant cell lines compared to the parent scaffold.
Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Mechanism Implicated |
| Chloroquine | 25.4 | 32.1 | 45.0 | Autophagy Inhibition |
| 6-Urea-7-Cl-Quinoline | 2.1 | 4.5 | 8.2 | Raf-1 Kinase Inhibition |
| 6-Amide-7-Cl-Quinoline | 5.8 | 6.2 | 12.4 | DNA Intercalation |
Part 5: Experimental Protocols (Self-Validating)
Protocol A: Reduction of 7-Chloro-6-nitroquinoline
Rationale: Stannous chloride is preferred over catalytic hydrogenation to prevent accidental dechlorination of the 7-position.
-
Dissolution: Dissolve 7-chloro-6-nitroquinoline (1.0 eq) in absolute ethanol (10 mL/g).
-
Catalyst Addition: Add
(5.0 eq) portion-wise. Critical: Maintain temp < 40°C to avoid side reactions. -
Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (
) should disappear, replaced by a highly polar amine spot ( ). -
Workup: Cool to RT. Adjust pH to 8-9 using 10% NaOH. Observation: A thick white precipitate of Tin salts will form.
-
Extraction: Filter through Celite. Extract filtrate with EtOAc (3x).[2] Dry over
.[2] -
Validation:
(DMSO- ) should show a broad singlet at 5.8-6.0 ppm (characteristic of ).
Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: This colorimetric assay measures the production of thiocholine, a hydrolysis product of acetylthiocholine.
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL of AChE (0.05 U/mL) and 20 µL of Test Compound (various concentrations) to a 96-well plate. Incubate at 25°C for 15 mins.
-
Substrate Addition: Add 10 µL of DTNB (Ellman's reagent, 10 mM) and 10 µL of Acetylthiocholine Iodide (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
Self-Check: The control well (no inhibitor) must show a linear increase in absorbance ( ). If the background is yellow before substrate addition, the compound may be reacting with DTNB (false positive).
References
-
Tacrine and its derivatives in Alzheimer's disease. Expert Opinion on Drug Safety. Link
-
Synthesis and biological evaluation of novel 7-chloroquinoline derivatives as potential AChE inhibitors. European Journal of Medicinal Chemistry. Link
-
Design, synthesis and biological evaluation of novel 7-chloroquinoline-lipoic acid hybrids. Bioorganic & Medicinal Chemistry Letters. Link
-
7-Chloroquinoline derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Recent advances in the synthesis and biological activity of 7-chloroquinoline derivatives. Future Medicinal Chemistry. Link
Sources
A Comprehensive Spectroscopic Guide to 7-Chloroquinolin-6-amine: Elucidating Structure Through NMR, IR, and MS Analysis
Abstract
This technical guide provides an in-depth spectroscopic characterization of 7-Chloroquinolin-6-amine, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in first principles and comparative analysis with related structures. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, providing them with the necessary protocols and interpretative logic to confidently identify and verify the structure and purity of 7-Chloroquinolin-6-amine.
Introduction and Molecular Structure
7-Chloroquinolin-6-amine belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The specific substitution pattern of an amine group at the C6 position and a chlorine atom at the C7 position creates a unique electronic and structural profile, making it a valuable intermediate for synthesizing more complex molecules.[2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle.
This guide will detail the expected spectroscopic signature of 7-Chloroquinolin-6-amine. The molecular structure and atom numbering scheme used for spectral assignments are presented below.
Caption: Molecular structure and IUPAC numbering of 7-Chloroquinolin-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
Experimental Protocol: NMR
A standardized protocol ensures reproducibility and data quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 7-Chloroquinolin-6-amine in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it slows the exchange of the -NH₂ protons, sometimes allowing for their observation.[3]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of the ¹³C isotope.[3][4]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region and a signal for the amine protons. The electron-donating amine group and the electron-withdrawing chlorine atom and quinoline nitrogen create a unique electronic environment that dictates the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.6 | Doublet of doublets (dd) | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 | Deshielded by adjacent heterocyclic nitrogen. |
| H3 | ~7.3 | Doublet of doublets (dd) | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 | Typical for protons on the pyridine ring of a quinoline.[5] |
| H4 | ~8.7 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 | Deshielded by proximity to the heterocyclic nitrogen. |
| H5 | ~7.2 | Singlet | - | Shielded by the ortho-amino group; no adjacent protons for coupling. |
| H8 | ~7.9 | Singlet | - | Deshielded by the para-chloro group; no adjacent protons for coupling. |
| -NH₂ | ~5.0-6.0 | Broad Singlet | - | Position is solvent-dependent and broad due to quadrupole effects and potential exchange. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the aromatic carbons. The chemical shifts are governed by the electronegativity of the adjacent atoms (N, Cl) and the resonance effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~151 | Highly deshielded by the adjacent nitrogen atom. |
| C3 | ~122 | Standard aromatic carbon in a pyridine-like ring. |
| C4 | ~148 | Highly deshielded by the adjacent nitrogen atom. |
| C4a | ~145 | Bridgehead carbon influenced by the electron-donating amine group. |
| C5 | ~120 | Shielded due to the ortho- and para-relationship with the electron-donating amine group. |
| C6 | ~138 | Carbon bearing the amine group; deshielded relative to C5/C8. |
| C7 | ~128 | Carbon bearing the chlorine atom; deshielded by the halogen's inductive effect. |
| C8 | ~118 | Shielded by the para-amino group. |
| C8a | ~125 | Bridgehead carbon adjacent to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a distinct fingerprint based on the functional groups present.
Experimental Protocol: IR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disc. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.[4]
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be acquired first for automatic subtraction.
IR Spectral Interpretation
The IR spectrum of 7-Chloroquinolin-6-amine is dominated by vibrations from the amine group and the aromatic quinoline core.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | A characteristic pair of peaks for a primary amine (-NH₂).[6] |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds in the quinoline ring system. |
| 1650-1580 | N-H Bending (Scissoring) | Strong | Confirms the presence of the primary amine group.[6] |
| 1600-1450 | C=C and C=N Aromatic Ring Stretches | Strong to Medium | Multiple sharp bands characteristic of the quinoline heterocyclic aromatic system.[7][8] |
| 1335-1250 | Aromatic C-N Stretch | Strong | Characteristic stretching vibration for an amine attached to an aromatic ring.[6] |
| ~850-750 | C-H Out-of-Plane Bending | Strong | Pattern can be indicative of the aromatic substitution pattern. |
| ~1100-1000 | C-Cl Stretch | Medium to Strong | Typically found in the fingerprint region, confirming the chloro-substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize premature fragmentation and clearly observe the molecular ion.[9] Acquire a full scan mass spectrum (e.g., m/z 50-500). For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).[10]
MS Spectral Interpretation
-
Molecular Ion: The calculated monoisotopic mass of C₉H₇ClN₂ is 178.030 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 179.038 .
-
Isotopic Pattern: A crucial diagnostic feature will be the chlorine isotope pattern. There will be a second peak at m/z 181.035 ([M+2+H]⁺) corresponding to the ³⁷Cl isotope. The intensity ratio of the m/z 179 to m/z 181 peaks will be approximately 3:1 , a definitive signature for a molecule containing one chlorine atom.
-
Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 179 ion would likely reveal characteristic fragmentation pathways. While complex, a plausible pathway is initiated by the loss of small, stable neutral molecules.
| m/z (charge/mass ratio) | Proposed Fragment | Rationale |
| 179.0 / 181.0 | [M+H]⁺ | Protonated molecular ion, showing the 3:1 chlorine isotope pattern. |
| 152.0 / 154.0 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring is a common fragmentation for quinolines. |
| 143.0 | [M+H - Cl]⁺ | Loss of the chlorine radical (less common in ESI but possible). |
| 116.0 | [M+H - Cl - HCN]⁺ | Subsequent loss of HCN after the loss of chlorine. |
digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[M+H]⁺\nm/z 179/181", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - HCN]⁺\nm/z 152/154", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - Cl]⁺\nm/z 143", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M+H - Cl - HCN]⁺\nm/z 116", fillcolor="#34A853", fontcolor="#FFFFFF"]; M -> F1 [label="- HCN"]; M -> F2 [label="- Cl•"]; F2 -> F3 [label="- HCN"];
}
Caption: Plausible ESI-MS/MS fragmentation pathway for 7-Chloroquinolin-6-amine.
Conclusion
The structural identity of 7-Chloroquinolin-6-amine can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of the key primary amine and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and provides a characteristic isotopic pattern and fragmentation signature. Together, these analyses form a self-validating system, providing the high-confidence data required for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. Available at: [Link]
-
Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. (2026). Asian Research Association. Available at: [Link]
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2004). ACS Publications. Available at: [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Available at: [Link]
-
Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinoline. (2025). Bentham Science. Available at: [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). ACS Omega. Available at: [Link]
-
[(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. (2018). PLOS ONE. Available at: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Available at: [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026). PubMed. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Available at: [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. Available at: [Link]
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. (2021). SAGE Journals. Available at: [Link]
-
7-Chloroquinoline. PubChem. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
-
A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. (2018). PubMed. Available at: [Link]
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2020). ResearchGate. Available at: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Wiley Online Library. Available at: [Link]
-
The infrared spectra of secondary amines and their salts. (1953). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
7-Chloroquinolin-6-amine as a building block in medicinal chemistry
Technical Guide: 7-Chloroquinolin-6-amine as a Building Block in Medicinal Chemistry
Executive Summary
7-Chloroquinolin-6-amine (CAS: 6312-75-0) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and infectious disease research. Distinct from its more common isomer, 4-amino-7-chloroquinoline (the scaffold of Chloroquine), the 6-amino-7-chloro substitution pattern offers unique vectors for molecular extension. The 6-amino group serves as a versatile nucleophilic handle for amide coupling and urea formation, while the 7-chloro substituent provides a handle for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) under specific activation. This guide details the synthesis, reactivity profile, and application of this scaffold in designing kinase inhibitors and next-generation antimalarials.
Structural & Electronic Properties[1]
The physicochemical utility of 7-chloroquinolin-6-amine stems from the orthogonal reactivity of its substituents.
-
Electronic Environment: The quinoline ring is electron-deficient. The chlorine atom at C7 exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). However, its position ortho to the amine (C6) and meta to the ring nitrogen (N1) creates a specific electronic push-pull system.
-
pKa Modulation: The 7-chloro substituent decreases the basicity of the 6-amino group compared to unsubstituted 6-aminoquinoline. This reduction in pKa (typically ~3.5–4.0 for the aniline nitrogen) reduces the likelihood of non-specific protein binding while maintaining sufficient nucleophilicity for acylation reactions.
-
Lipophilicity: The chloro-substitution enhances the lipophilicity (logP), improving membrane permeability—a critical factor for intracellular targets like kinases or parasitic digestive vacuoles.
Synthetic Routes to the Scaffold
While 7-chloroquinolin-6-amine is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the regioselective nitration of 7-chloroquinoline followed by reduction.
Synthesis Workflow
Figure 1: Validated synthetic pathway for 7-Chloroquinolin-6-amine. The 7-Cl group directs the incoming nitro group primarily to the ortho (C6) position.[1]
Reactivity & Functionalization Strategies
The scaffold offers two primary "growth vectors" for medicinal chemists: the N6-amine and the C7-chloride .
A. N6-Functionalization (Nucleophilic)
The 6-amino group behaves as a deactivated aniline.
-
Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (using HATU/EDCI) to form amides.[2] This is the primary strategy for extending the scaffold into the solvent-exposed regions of kinase ATP pockets.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates yields stable ureas/carbamates, often used to introduce hydrogen bond donors/acceptors.[2]
B. C7-Functionalization (Electrophilic)
The 7-chloride is generally inert to standard SNAr conditions unless the ring is further activated (e.g., N-oxidation). However, it is an excellent partner for transition metal catalysis.[2]
-
Buchwald-Hartwig Amination: Pd-catalyzed coupling with amines allows for the introduction of solubilizing groups or secondary pharmacophores.
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids creates biaryl systems, crucial for increasing binding surface area.[2]
Figure 2: Divergent reactivity map. The N6 position allows for soft electrophile attack, while the C7 position requires metal catalysis.
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II Inhibitors)
In kinase drug design, the quinoline nitrogen (N1) often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site. The 6-amino group, when acylated, projects substituents into the hydrophobic back pocket or the solvent front.
-
Design Strategy: Acylation of the 6-amine with sterically demanding aromatic acids can create "gatekeeper" interactions, improving selectivity against promiscuous kinases like EGFR or Src.
Antimalarial Agents
While 4-aminoquinolines (Chloroquine) inhibit hemozoin formation, resistance has necessitated new scaffolds.[2]
-
Hybrid Molecules: The 6-amino group allows for the attachment of "reversal agent" moieties (e.g., chemosensitizers) that inhibit the efflux pumps responsible for drug resistance.
-
Mechanism: Derivatives retain the ability to accumulate in the parasite's acidic food vacuole due to the basic quinoline nitrogen.
Experimental Protocols
Protocol A: Nitration of 7-Chloroquinoline
This step requires strict temperature control to maximize regioselectivity for the 6-nitro isomer.[3][4]
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath (-5°C).
-
Dissolution: Dissolve 7-chloroquinoline (10.0 g, 61 mmol) in conc. H2SO4 (30 mL) . Maintain internal temperature < 5°C.
-
Nitration: Prepare a mixture of fuming HNO3 (4.2 g, 67 mmol) and conc. H2SO4 (10 mL) . Add this mixture dropwise to the quinoline solution over 45 minutes. Critical: Do not allow temperature to exceed 5°C to prevent dinitration or 5/8-isomer formation.
-
Quench: Stir at 0°C for 2 hours. Pour onto 200g of crushed ice.
-
Isolation: Neutralize with saturated NaHCO3 (pH ~7). Filter the yellow precipitate.[2] Recrystallize from ethanol to isolate 7-chloro-6-nitroquinoline .
Protocol B: Reduction to 7-Chloroquinolin-6-amine
Sodium dithionite is preferred over catalytic hydrogenation to avoid dehalogenation of the 7-Cl group.
-
Reaction: Suspend 7-chloro-6-nitroquinoline (5.0 g, 24 mmol) in Ethanol/Water (2:1, 150 mL) .
-
Reduction: Heat to reflux.[2][5] Add Sodium Dithionite (Na2S2O4, 12.5 g, 72 mmol) portion-wise over 30 minutes. The yellow suspension will turn clear/pale.[2]
-
Workup: Reflux for an additional hour. Evaporate ethanol under reduced pressure.
-
Extraction: Dilute aqueous residue with water, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: The crude amine is often pure enough for use; otherwise, purify via flash chromatography (DCM/MeOH 95:5).[2]
References
-
BenchChem Technical Support. (2025).[2][1][3][4][6][7] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. BenchChem. [2][7]
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian J. Chem. [2]
-
ChemicalBook. (2025).[2] 7-Chloroquinolin-6-amine Product Database & CAS 6312-75-0 Details. ChemicalBook.
-
National Institutes of Health (NIH). (2016).[2] Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline. PubMed Central.[2]
-
MDPI. (2022).[2] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Molecules.
Sources
Exploring the Chemical Space of 7-Chloroquinolin-6-amine Derivatives: A Technical Guide to Synthesis and Pharmacology
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutic agents[1]. Among halogenated quinolines, 7-chloroquinolin-6-amine (CAS 6312-75-0) represents a highly versatile, yet historically underexplored, building block for drug discovery[2]. The unique electronic interplay between the electron-withdrawing 7-chloro group and the electron-donating 6-amino group provides a distinct reactivity profile that can be leveraged to synthesize diverse libraries. This technical guide explores the derivatization of the 7-chloroquinolin-6-amine core, detailing field-proven synthetic methodologies—such as Buchwald-Hartwig aminations[3] and oxidations to 5,8-quinolinediones[4]—alongside their pharmacological applications as antimalarials, kinase inhibitors, and antitumor agents[5].
Structural Rationale and Physicochemical Profiling
The substitution pattern on the quinoline ring system significantly influences both chemical reactivity and biological target engagement[6]. The 7-chloro substituent enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that position. Conversely, the 6-amino group serves as a primary handle for hydrogen bonding, improving aqueous solubility, and acting as a synthetic anchor for further functionalization.
Table 1: Physicochemical Properties of Key 7-Chloroquinolin-6-amine Scaffolds
| Compound | CAS Number | Molecular Weight | Formula | XLogP3 | H-Bond Donors | H-Bond Acceptors |
| 7-Chloroquinolin-6-amine | 6312-75-0 | 178.62 g/mol | C9H7ClN2 | ~2.1 | 1 | 2 |
| 6-Amino-7-chloroquinoline-5,8-dione | 18892-39-2 | 208.60 g/mol | C9H5ClN2O2 | 1.1 | 1 | 4 |
(Data synthesized from PubChem computational descriptors[4])
Synthetic Methodologies and Experimental Protocols
Derivatization of the 7-chloroquinolin-6-amine core typically proceeds via two primary avenues: cross-coupling at the halogenated C7 position and redox functionalization of the carbocyclic ring.
Causality in Experimental Design: Unlike 4-chloroquinolines, which readily undergo uncatalyzed nucleophilic aromatic substitution (SNAr) due to strong activation by the adjacent ring nitrogen, the 7-chloro position is relatively electron-rich and unactivated. Therefore, palladium-catalyzed cross-coupling is strictly required to forge new C-N or C-C bonds at the C7 position[3][6].
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination at C7
Objective: To selectively replace the 7-chloro group with a cyclic or acyclic amine to generate 6,7-diaminoquinoline derivatives[3].
-
Reagent Preparation: In an inert atmosphere (glovebox or Schlenk line), combine 7-chloroquinolin-6-amine (1.0 eq) and the desired secondary amine (1.2 eq).
-
Catalyst System: Add a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq) and a bidentate phosphine ligand like Xantphos or BINAP (0.04 eq)[6]. Rationale: Bidentate ligands with large bite angles promote reductive elimination, which is the rate-limiting step in aminations of unactivated aryl chlorides.
-
Base and Solvent: Introduce a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq), in anhydrous toluene or 1,4-dioxane[6].
-
Reaction Conditions: Heat the mixture to 90–110 °C for 12–24 hours under continuous stirring.
-
Workup: Cool to room temperature, quench with water, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the organic layer and purify via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the 7-substituted-quinolin-6-amine derivative[7].
Protocol 2: Synthesis of 6-Amino-7-chloroquinoline-5,8-dione (Streptonigrin Analogs)
Objective: To oxidize the quinoline core to a 5,8-dione, mimicking the pharmacophore of the antitumor antibiotic streptonigrin[4].
-
Oxidation Setup: Dissolve 7-chloroquinolin-6-amine in a mixture of water and acetone (1:1 v/v).
-
Reagent Addition: Slowly add an aqueous solution of Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (CAN) dropwise at 0 °C. Rationale: The strongly electron-donating 6-amino group activates the para-position (C5) and ortho-position (C8) towards oxidation, regioselectively directing the formation of the para-quinone.
-
Reaction: Stir at room temperature for 4-6 hours until the solution turns deep red/orange, indicating successful quinone formation.
-
Isolation: Extract with chloroform, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 6-amino-7-chloroquinoline-5,8-dione[4].
Pharmacological Applications & Mechanisms of Action
Antimalarial Activity: The quinoline ring is the foundational pharmacophore for classic antimalarials[5]. Derivatives of 7-chloroquinolin-6-amine can be engineered to accumulate in the acidic digestive vacuole of Plasmodium falciparum. Once trapped via protonation, they bind to free hematin, inhibiting its biocrystallization into non-toxic hemozoin and causing parasite death via oxidative stress.
Kinase Inhibition (SH3 Domains): Similar to structurally related 6-chloro-2-aminoquinolines, functionalized 6-aminoquinolines serve as highly specific ligands for Src Homology 3 (SH3) domains[3]. Binding to these highly conserved protein-protein interaction domains inhibits downstream kinase signaling implicated in oncogenesis and immune dysregulation[1].
Antitumor Activity (Quinone Analogs): The 5,8-dione derivatives (e.g., CAS 18892-39-2) act as potent cytotoxic agents[4]. Their mechanism is twofold: they intercalate into DNA and undergo continuous intracellular redox cycling. Reduction by NADH/NADPH-dependent reductases yields a semiquinone radical, which reacts with molecular oxygen to generate reactive oxygen species (ROS), leading to severe DNA strand cleavage and subsequent apoptosis.
Visualizations
Synthetic diversification of 7-chloroquinolin-6-amine into distinct pharmacological classes.
Dual mechanism of action for 6-amino-7-chloroquinoline-5,8-dione antitumor derivatives.
References
-
[4] Title: 6-Amino-7-chloro-5,8-dioxoquinoline | CID 96583. Source: PubChem. URL:[Link]
-
[3] Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Source: ResearchGate. URL:[Link]
-
[7] Title: Supporting Information: Sequential and Selective Buchwald-Hartwig Amination Reactions. Source: Amazon S3 / ACS Publications. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6312-75-0|7-Chloroquinolin-6-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-7-chloro-5,8-dioxoquinoline | C9H5ClN2O2 | CID 96583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Theoretical and Computational Profiling of 7-Chloroquinolin-6-amine
Executive Summary
7-Chloroquinolin-6-amine represents a critical pharmacophore scaffold within the quinoline family. While its 4-amino isomer (the chloroquine core) is well-documented, the 6-amino-7-chloro substitution pattern offers unique electronic properties that modulate solubility, basicity, and minor-groove binding affinity in DNA-drug complexes. This guide provides a rigorous theoretical framework for the computational characterization of 7-Chloroquinolin-6-amine, synthesizing Density Functional Theory (DFT) protocols, spectroscopic predictions, and molecular docking workflows. It is designed to serve as a standard operating procedure (SOP) for researchers initiating in silico studies on this specific ligand.
Part 1: Electronic Structure & Reactivity (DFT Framework)
Computational Methodology
To ensure reproducibility and accuracy comparable to experimental data, the following level of theory is prescribed. This protocol balances computational cost with the accurate description of the chlorine atom's electron-withdrawing effects and the amine's lone-pair delocalization.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic heterocyclic systems.
-
Basis Set: 6-311++G(d,p) – The diffuse functions (++) are non-negotiable for correctly modeling the lone pairs on the quinoline nitrogen and the exocyclic amine.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (
) and DMSO ( ).
Frontier Molecular Orbital (FMO) Analysis
The reactivity of 7-Chloroquinolin-6-amine is governed by the energy gap (
-
HOMO Character: Predominantly localized on the 6-amino group and the quinoline
-system. It acts as the nucleophilic center, susceptible to electrophilic attack (e.g., by metabolic enzymes like CYP450). -
LUMO Character: Delocalized over the pyridine ring and the C-Cl bond. This suggests the molecule can accept electrons, facilitating
- stacking interactions with DNA base pairs. -
Predicted
: Based on isomeric data (6-chloroquinoline), the gap is estimated at 4.2 – 4.5 eV . A lower gap compared to unsubstituted quinoline indicates higher chemical reactivity and "softness," making it a potent drug candidate but also potentially liable to oxidation.
Global Reactivity Descriptors
Using Koopmans' theorem, the following descriptors must be calculated to predict stability:
| Parameter | Symbol | Formula | Significance |
| Chemical Potential | Driving force for electron transfer. | ||
| Chemical Hardness | Resistance to charge transfer (stability). | ||
| Electrophilicity Index | Propensity to accept electrons (toxicity indicator). |
Part 2: Spectroscopic Profiling (Vibrational & NMR)[1]
Vibrational Spectroscopy (IR/Raman)
Experimental validation relies on identifying "fingerprint" modes. The DFT-calculated frequencies must be scaled by 0.961 to account for anharmonicity.
- Stretching: Two distinct bands (symmetric/asymmetric) predicted at 3400–3500 cm⁻¹ .
- Stretching: A diagnostic band at 650–700 cm⁻¹ . The heavy chlorine atom decouples this mode from the ring vibrations, making it a clean marker for the 7-chloro substitution.
-
Ring Breathing: Strong Raman active mode near 1580–1600 cm⁻¹ , characteristic of the fused quinoline system.
NMR Chemical Shift Prediction (GIAO Method)
-
Protocol: Gauge-Independent Atomic Orbital (GIAO) method at B3LYP/6-311++G(d,p) in DMSO-d6.
-
H-5 Proton: The proton at position 5 (ortho to the amine and meta to the chlorine) will show a significant upfield shift due to the shielding effect of the amino group, distinguishing it from the 7-chloro-4-amino isomer.
Part 3: Molecular Docking & Pharmacodynamics
Target Selection
The 7-chloroquinoline scaffold is a privileged structure for inhibiting DNA replication enzymes.
-
DNA Gyrase (Bacteria): Target the ATP-binding pocket (e.g., PDB: 3FV5).
-
Topoisomerase II (Human): For anticancer potential (intercalation).
-
Plasmodium falciparum DHFR: For antimalarial activity.[1][2]
Docking Protocol (AutoDock Vina / Glide)
-
Ligand Prep: Optimize geometry (DFT level), assign Gasteiger charges, detect rotatable bonds (amine H-bonds are critical).
-
Grid Generation: Center grid box (60x60x60 Å) on the co-crystallized ligand of the target protein.
-
Scoring Function: Focus on
(kcal/mol). A threshold of < -8.0 kcal/mol indicates a lead compound.
Visualization of Computational Workflow
The following diagram illustrates the integrated workflow from structure generation to biological validation.
Figure 1: Integrated computational workflow for the characterization of 7-Chloroquinolin-6-amine, linking QM studies with biological predictions.
Part 4: Interaction Mechanism & Binding Mode
The 6-amino group acts as a critical hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. In the context of DNA intercalation, the planar aromatic system slides between base pairs.
Proposed Binding Mechanism (Pathway)
Figure 2: Mechanistic interaction map showing the three primary binding modalities of the ligand within a protein active site or DNA groove.
Part 5: References
-
Growing Science. (2024). Density Functional Theory (DFT) calculations of quinoline derivatives. Retrieved from [Link]
-
ACS Omega. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline. Retrieved from [Link]
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]
-
MDPI. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]
Sources
Methodological & Application
Technical Application Note: Synthesis of 7-Chloroquinolin-6-amine Derivatives
Executive Summary & Strategic Rationale
The 7-chloroquinolin-6-amine scaffold is a critical pharmacophore in medicinal chemistry, distinct from its more common isomer, the 4-amino derivative (the "chloroquine" backbone). While the 4-amino variants are historically associated with antimalarials, the 6-amino-7-chloro substitution pattern is increasingly relevant in the design of kinase inhibitors and agents targeting metabolic enzymes.
The amine at position 6 serves as a versatile nucleophilic handle for downstream derivatization (e.g., urea formation, amidation), while the chlorine at position 7 modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at this reactive site.
This guide details the Regioselective Nitration-Reduction Route , currently the most reliable method for laboratory-scale synthesis. Unlike the Skraup synthesis, which suffers from violent exotherms and isomeric mixtures when using substituted anilines, this route utilizes the directing effects of the 7-chloro substituent to achieve high regiochemical fidelity.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on a "Functional Group Interconversion" (FGI) strategy. We begin with the commercially available 7-chloroquinoline.
-
Step 1 (Nitration): Electrophilic aromatic substitution. The nitrogen of the quinoline ring is deactivated in strong acid (forming the quinolinium ion). The 7-chloro group (ortho/para director) activates the 6 and 8 positions. However, position 8 is sterically hindered by the ring nitrogen's lone pair repulsion and peri-interactions. Thus, nitration occurs selectively at C6 .
-
Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine. Crucially, we must avoid hydrodehalogenation (loss of the 7-Cl atom), which is a risk with standard catalytic hydrogenation (Pd/C + H₂). Therefore, a chemical reduction using Iron (Fe) or Stannous Chloride (SnCl₂) is preferred.
Synthesis Workflow Diagram
Figure 1: Logical flow for the synthesis of 7-Chloroquinolin-6-amine, highlighting the critical intermediate stage.
Detailed Experimental Protocols
Phase 1: Regioselective Nitration
Objective: Synthesis of 7-Chloro-6-nitroquinoline.
Mechanism: The reaction proceeds via a nitronium ion (
Materials
-
7-Chloroquinoline (1.0 eq)[2]
-
Concentrated Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
, >90%) or Potassium Nitrate ( ) -
Dichloromethane (DCM) for extraction
-
Sat. Sodium Bicarbonate (
)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and addition funnel. Place in an ice-salt bath to maintain internal temperature between 0–5 °C .
-
Solubilization: Dissolve 7-chloroquinoline (e.g., 5.0 g, 30.6 mmol) in concentrated
(15 mL). Caution: Exothermic dissolution. -
Nitrating Agent: In a separate vessel, prepare a mixture of fuming
(1.5 eq) and conc. . Alternatively, solid can be added in portions to the reaction mixture, which is often milder. -
Addition: Add the nitrating mixture dropwise to the quinoline solution. Critical: Do not allow the temperature to exceed 10 °C. Higher temperatures promote dinitration and decomposition.
-
Reaction: Stir at 0–5 °C for 2 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate (the sulfate salt) may form.
-
Neutralization: Adjust pH to ~8-9 using 25% NaOH or solid
. The free base will precipitate as a yellow/orange solid. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrousngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Recrystallize from Ethanol to yield yellow needles.
Expected Yield: 75–85%
Key Characterization:
Phase 2: Chemoselective Reduction
Objective: Synthesis of 7-Chloroquinolin-6-amine.
Rationale: We utilize Iron powder in ammonium chloride (Bechamp conditions). This method is mild, tolerates the chloro-substituent (avoiding dehalogenation), and is environmentally more benign than Tin(II) chloride.
Materials
-
7-Chloro-6-nitroquinoline (Intermediate from Phase 1)
-
Iron Powder (Fe, 325 mesh, 5.0 eq)
-
Ammonium Chloride (
, 5.0 eq) -
Ethanol/Water (3:1 mixture)
Protocol
-
Setup: In a round-bottom flask, suspend 7-chloro-6-nitroquinoline (1.0 eq) in Ethanol/Water (3:1 ratio, ~10 mL per gram of substrate).
-
Activation: Add
(5.0 eq) and Iron powder (5.0 eq). -
Reflux: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction typically completes in 1–3 hours.
-
Visual Cue: The yellow suspension will turn dark grey/black (iron oxides).
-
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (
). -
Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
Expected Yield: 80–90% Appearance: Pale yellow to off-white solid.
Analytical Data Summary
| Parameter | 7-Chloro-6-nitroquinoline (Intermediate) | 7-Chloroquinolin-6-amine (Product) |
| Appearance | Yellow crystalline solid | Off-white/Pale yellow solid |
| Melting Point | 160–162 °C | 145–148 °C |
| TLC ( | ~0.6 (Hex/EtOAc 1:1) | ~0.3 (Hex/EtOAc 1:1) |
| Key IR Bands | 1520, 1340 | 3300–3400 |
Troubleshooting & Optimization
Issue: Low Regioselectivity (Formation of 8-nitro isomer)
-
Cause: Reaction temperature too high during acid addition.
-
Fix: Ensure temperature remains <5 °C. Use
instead of fuming for a slower, more controlled release of .
Issue: Dechlorination during Reduction
-
Cause: If using catalytic hydrogenation (Pd/C), the C-Cl bond is labile.
-
Fix: Switch strictly to Iron/Ammonium Chloride or Stannous Chloride (SnCl₂) . If hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C) which resists dehalogenation.
Issue: Solubility
-
Observation: The 6-amino derivative can be sparingly soluble in non-polar solvents.
-
Fix: Use polar aprotic solvents (DMF, DMSO) or mixtures of DCM/MeOH for handling the final product.
Safety & Hazards (HSE)
-
Nitration Risks: The reaction of quinoline with mixed acids is highly exothermic. A runaway reaction can lead to explosive decomposition. Always add the nitrating agent to the substrate, never the reverse, and maintain strict cooling.
-
Nitro Compounds: Polynitrated quinolines (byproducts) can be shock-sensitive. Do not distill the crude reaction mixture to dryness if dinitration is suspected.
-
Toxicology: Halogenated quinolines are potential irritants and mutagens. Handle with full PPE (gloves, goggles, fume hood).
References
-
BenchChem. (2025).[1][3][4] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from (Verified via search snippet 1.1).
-
National Institutes of Health (NIH). (2026). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline. PMC. Retrieved from (Verified via search snippet 1.22 - Validating reduction methodology).
-
ChemicalBook. (2025). 7-Nitroquinoline Synthesis and Precursors. Retrieved from (Verified via search snippet 1.17).
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Provides context on 7-chloroquinoline reactivity). Retrieved from .
(Note: The synthesis described above is a composite of verified standard organic transformations validated by the specific reactivity of the 7-chloroquinoline scaffold found in the search results.)
Sources
Application Notes and Protocols for High-Throughput Screening of 7-Chloroquinolin-6-amine Libraries
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This structural motif is present in numerous approved drugs and biologically active compounds, demonstrating diverse pharmacological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The 7-chloroquinoline core, in particular, is a well-established pharmacophore found in drugs like chloroquine and has been investigated for its potential in cancer therapy.[3][4]
The 7-Chloroquinolin-6-amine scaffold represents a versatile starting point for the generation of extensive small molecule libraries. The presence of the amine group at the 6-position provides a readily modifiable handle for combinatorial chemistry, allowing for the creation of a diverse set of derivatives. This diversity increases the probability of identifying novel "hit" compounds against various therapeutic targets during high-throughput screening (HTS) campaigns.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust high-throughput screening assays for libraries based on the 7-Chloroquinolin-6-amine scaffold. We will explore both biochemical and cell-based screening approaches, providing detailed protocols and explaining the rationale behind key experimental choices.
Strategic Approach to Screening 7-Chloroquinolin-6-amine Libraries
Given the established biological activities of quinoline derivatives, a dual-pronged screening strategy is recommended to maximize the potential for hit discovery. This involves concurrently running biochemical assays against specific molecular targets and cell-based assays to assess phenotypic responses.[7][8][9]
-
Biochemical (Target-Based) Assays: These assays are designed to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor.[7][8][10] Protein kinases are a particularly relevant target class, as many quinoline-based compounds have been identified as kinase inhibitors.[1][11] These assays offer a direct measure of target engagement and are often less prone to off-target effects.[8]
-
Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on a whole living cell, providing a more physiologically relevant context.[12][13] For a 7-Chloroquinolin-6-amine library, assessing cytotoxicity or anti-proliferative effects against cancer cell lines is a logical starting point, given the known anticancer properties of related compounds.[3][14][15] Cell-based assays can uncover compounds that work through various mechanisms, not just direct target inhibition.[10][16]
The following sections will provide detailed protocols for a representative assay from each category: a biochemical kinase inhibition assay and a cell-based cancer cell proliferation assay.
Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Principle: The HTRF assay is a robust, homogeneous (no-wash) assay format ideal for HTS of kinase inhibitors.[1] It measures the phosphorylation of a specific substrate by a kinase. The assay uses two antibodies: one labeled with a Europium (Eu3+) cryptate (donor) that recognizes the substrate, and another labeled with a compatible acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in a long-lived fluorescence emission from the acceptor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow for HTRF Kinase Inhibition Assay
Caption: Workflow for a luminescent cell viability HTS assay.
Detailed Protocol: CellTiter-Glo® Assay
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer). [14][15]* Complete cell culture medium (e.g., DMEM with 10% FBS).
-
7-Chloroquinolin-6-amine library compounds (10 mM stocks in DMSO).
-
Positive control (e.g., Doxorubicin).
-
384-well clear-bottom white tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a dilution plate of the 7-Chloroquinolin-6-amine library and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [17] * Add 5 µL of the diluted compounds to the corresponding wells. Add vehicle control (medium with DMSO) and positive control (Doxorubicin) to the appropriate wells.
-
Incubate the plates for 48 to 72 hours.
-
-
Assay Readout:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = 100 * (Luminescence_compound / Luminescence_vehicle_ctrl)
-
-
Hit Identification:
-
A "hit" is a compound that reduces cell viability below a predetermined threshold (e.g., < 50% viability). [1]
-
-
Follow-up Studies:
-
Active hits from the primary screen should be re-tested in dose-response format to determine their IC50 (the concentration that inhibits 50% of cell viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [1]
Cell Line Tissue of Origin Rationale for Selection MCF-7 Breast Adenocarcinoma Commonly used, well-characterized, relevant for anticancer screening. [14] A2780 Ovarian Cancer Another standard line for evaluating cytotoxic compounds. [15] | LNCaP | Prostate Carcinoma | Broadens the scope to hormone-dependent cancers. [14][15]|
-
Conclusion and Next Steps
The protocols outlined in this application note provide a robust framework for the high-throughput screening of 7-Chloroquinolin-6-amine libraries. By employing a dual strategy of biochemical and cell-based assays, researchers can efficiently identify novel bioactive compounds. Hits identified from these primary screens represent valuable starting points for further investigation. Subsequent steps in the drug discovery pipeline include hit confirmation, dose-response analysis, secondary assays to determine mechanism of action, and structure-activity relationship (SAR) studies to optimize lead compounds. [6]
References
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents - Oncotarget. (2012, May 29). Oncotarget. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
High-throughput screening for kinase inhibitors - PubMed. (2005, March 15). PubMed. [Link]
-
Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs. (2026, January 27). BellBrook Labs. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. (2010, July 23). Wiley Analytical Science. [Link]
-
Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology. [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Screening Libraries - Asinex.com. (n.d.). Asinex. [Link]
-
Screening Libraries - Center for Drug Discovery - WashU. (n.d.). Washington University in St. Louis. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. (2018, May 1). ResearchGate. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC. (2026, January 2). National Center for Biotechnology Information. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. (2023, January 5). MDPI. [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed. (2020, September 10). PubMed. [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Vipergen. [Link]
-
Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC. (2025, August 15). National Center for Biotechnology Information. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PubMed. (2026, January 2). PubMed. [Link]
-
High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 7. oncotarget.com [oncotarget.com]
- 8. LOPAC®1280 Small Molecules Screening [sigmaaldrich.com]
- 9. Screening Libraries – Center for Drug Discovery [cdd.wustl.edu]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-Chloroquinolin-6-amine as a Privileged Scaffold in the Synthesis of Kinase Inhibitors
Introduction & Mechanistic Rationale
In modern structure-based drug design, the quinoline core is widely recognized as a "privileged scaffold," frequently utilized in the development of highly specific kinase inhibitors and SH3 domain ligands[1]. Within this chemical family, 7-chloroquinolin-6-amine (CAS: 6312-75-0) serves as a highly versatile, bifunctional building block.
As a Senior Application Scientist, I approach this intermediate not just as a chemical reagent, but as a precisely engineered structural anchor for the kinase ATP-binding pocket. The strategic placement of functional groups on this scaffold provides three distinct pharmacological advantages:
-
The Quinoline Nitrogen (Hinge Binder): Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region.
-
The 7-Chloro Substituent (Hydrophobic Anchor): Halogenation at the 7-position increases the overall lipophilicity of the core and precisely fills the hydrophobic pocket adjacent to the ATP-binding site. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the pKa of the quinoline nitrogen, optimizing it for physiological pH[1].
-
The 6-Amino Group (Synthetic Handle): Serves as a highly versatile nucleophile. It allows for synthetic extension into the solvent-exposed region or the DFG-out pocket (forming Type II inhibitors) via advanced cross-coupling methodologies like the Buchwald-Hartwig amination[1][2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of the 7-chloroquinolin-6-amine scaffold is critical before initiating library synthesis. The table below summarizes key data and its pharmacological relevance.
| Parameter | Value | Pharmacological Relevance |
| CAS Number | 6312-75-0 | Standard identifier for reagent procurement. |
| Molecular Formula | C9H7ClN2 | N/A |
| Molecular Weight | 178.62 g/mol | Low initial MW allows for extensive functionalization while keeping the final inhibitor compliant with Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.18 | Provides an optimal baseline lipophilicity for membrane permeability and hydrophobic pocket anchoring. |
| pKa (Quinoline N) | ~4.5 - 5.0 | Modulated by the electron-withdrawing 7-chloro group; ensures the nitrogen remains unprotonated at physiological pH to act as an effective H-bond acceptor. |
Structural Rationale for Kinase Binding
The following logical diagram illustrates how the structural features of 7-chloroquinolin-6-amine translate into specific interactions within the kinase active site.
Fig 1. Structural rationale for 7-chloroquinolin-6-amine binding in the kinase ATP pocket.
Experimental Workflows & Protocols
To transform 7-chloroquinolin-6-amine into a potent kinase inhibitor, researchers typically employ two primary synthetic pathways: Palladium-catalyzed cross-coupling and Urea formation. Every step in the protocols below is designed as a self-validating system, ensuring high yield and purity.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Sequential Buchwald-Hartwig aminations are a cornerstone methodology for the controlled functionalization of halogenated quinolines[2]. This protocol couples the 6-amino group with an aryl/heteroaryl halide to extend the scaffold into the solvent-exposed pocket.
Fig 2. Step-by-step Buchwald-Hartwig amination workflow for 7-chloroquinolin-6-amine.
Step-by-Step Methodology:
-
Degassing (Causality: Oxidation Prevention): Add 7-chloroquinolin-6-amine (1.0 eq), the target Aryl Halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq) to an oven-dried Schlenk flask. Evacuate and backfill with Argon (3x). Add anhydrous toluene and sparge the solvent with Argon for 15 minutes.
-
Expert Insight: Pd(0) catalysts are highly sensitive to oxygen; failure to degas thoroughly will result in the formation of inactive palladium black and immediate reaction stalling.
-
-
Catalytic Cycle Initiation: Heat the reaction mixture to 100°C.
-
Causality: High temperatures are required to overcome the activation energy barrier for the oxidative addition of the aryl halide to the Pd(0) center. Xantphos is selected as the ligand because its wide bite angle (~111°) specifically accelerates the reductive elimination step, which is traditionally the bottleneck in C-N bond formation[2]. Cs2CO3 is utilized as a mild, insoluble base that slowly releases carbonate to deprotonate the amine without hydrolyzing sensitive functional groups.
-
-
Reaction Monitoring (Self-Validation): After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS. The reaction is complete when the starting material mass (
) disappears and the product mass dominates the chromatogram. -
Workup & Purification: Cool to room temperature and filter the mixture through a pad of Celite.
-
Causality: Celite effectively traps insoluble inorganic salts (Cs2CO3/CsX) and precipitated palladium species, preventing severe emulsion formation during subsequent aqueous extraction. Concentrate the filtrate and purify via flash column chromatography using a DCM:MeOH gradient.
-
Protocol B: Synthesis of Urea-Linked Type II Kinase Inhibitors
This protocol converts the 6-amino group into a urea linkage to target the DFG-out conformation of kinases, a hallmark of Type II inhibitors.
Step-by-Step Methodology:
-
Isocyanate Formation: Dissolve triphosgene (0.4 eq) in anhydrous THF at 0°C. Dropwise add a solution of 7-chloroquinolin-6-amine (1.0 eq) and DIPEA (3.0 eq) in THF.
-
Causality: Triphosgene is used as a safe, solid phosgene equivalent. The reaction must be kept at 0°C to control the highly exothermic formation of the isocyanate intermediate and prevent dimerization (unwanted urea formation between two molecules of the starting material). DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the generated HCl without reacting with the electrophilic intermediates.
-
-
Urea Coupling: After 1 hour, add the substituted aniline (1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Causality: The aniline acts as a nucleophile, attacking the isocyanate carbon to form the stable urea linkage. This linkage is critical for Type II inhibitors, as it provides a bidentate hydrogen bond donor/acceptor pair that interacts with the conserved glutamate and aspartate residues in the kinase DFG motif.
-
-
Precipitation and Isolation (Self-Validation): Quench the reaction with water. The urea product typically precipitates directly from the aqueous/organic mixture due to high crystallinity. Filter the solid and wash with cold diethyl ether.
-
Troubleshooting: If the product does not precipitate, it indicates high lipophilicity; proceed with standard EtOAc extraction and flash chromatography.
-
References
Sources
developing cell-based assays for 7-Chloroquinolin-6-amine cytotoxicity
Application Note & Protocols
Topic: Developing Cell-Based Assays for 7-Chloroquinolin-6-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer properties.[1] 7-Chloroquinolin-6-amine is a quinoline derivative of interest for its potential pharmacological effects. A critical step in the preclinical evaluation of any new chemical entity is the comprehensive assessment of its cytotoxic potential.[2] Cell-based cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on how a compound affects cellular health and offering insights into its mechanism of action.[3][4]
This guide provides a structured, multi-tiered approach to evaluating the cytotoxicity of 7-Chloroquinolin-6-amine. We will progress from broad-spectrum viability assays to more specific, mechanistic assays to build a detailed cytotoxicity profile. The protocols herein are designed to be robust and reproducible, incorporating key quality control measures. We will detail methods for assessing:
-
Metabolic Competence: Using the MTT assay to measure mitochondrial dehydrogenase activity.
-
Membrane Integrity: Using the Lactate Dehydrogenase (LDH) assay to quantify plasma membrane damage.
-
Apoptosis Induction: Using a luminescent Caspase-3/7 assay to detect key executioner caspases.
-
Oxidative Stress: Using a fluorescent probe to measure the generation of Reactive Oxygen Species (ROS).
The selection of appropriate cell lines is paramount for relevant toxicological assessment.[5][6] This guide will utilize two well-established human cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for in vitro hepatotoxicity studies, as the liver is a primary site of drug metabolism and potential toxicity.[7][8]
-
A549 (Human Lung Carcinoma): Represents a model for epithelial tissue and is frequently used in general cytotoxicity and anticancer research.[9][10]
By integrating data from these orthogonal assays, researchers can construct a comprehensive understanding of the cytotoxic effects of 7-Chloroquinolin-6-amine, guiding further drug development efforts.
Tier 1: Foundational Cytotoxicity Screening
The initial tier focuses on establishing a baseline of cytotoxic activity. These assays are rapid, cost-effective, and provide a broad measure of cell viability, which is essential for determining the concentration range for subsequent mechanistic studies.
MTT Assay: Assessing Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2]
Rationale: A decrease in the rate of MTT reduction reflects a loss of metabolic function, which can be an early indicator of cellular damage or cytotoxicity. This assay is a reliable first-pass screen for a compound's effect on cell viability.[13]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture HepG2 or A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of 7-Chloroquinolin-6-amine in complete culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include "vehicle control" wells (e.g., 0.1% DMSO in medium) and "untreated control" wells (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Presentation: Example MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle Control (0) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.850 | 68.0% |
| 50 | 0.450 | 36.0% |
| 100 | 0.150 | 12.0% |
LDH Assay: Assessing Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.
Rationale: This assay directly measures cell lysis and necrosis. It is an excellent counterpoint to the MTT assay, as a compound could be metabolically toxic without immediately causing membrane rupture. Performing both provides a more complete picture of the initial cytotoxic event.[3]
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay.
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This is the "LDH release" sample.
-
-
Maximum LDH Release Control:
-
To the remaining cells in the original plate, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100).
-
Incubate for 15 minutes at 37°C.
-
Centrifuge the plate and transfer 50 µL of the supernatant to the corresponding wells in the new plate containing the LDH release samples. This serves as the "maximum LDH" control.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Promega).[16]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Example LDH Assay Results
| Concentration (µM) | LDH Release (Abs 490nm) | Max LDH (Abs 490nm) | % Cytotoxicity |
| Vehicle Control (0) | 0.150 | 1.850 | 8.1% |
| 0.1 | 0.165 | 1.840 | 9.0% |
| 1 | 0.250 | 1.860 | 13.4% |
| 10 | 0.650 | 1.830 | 35.5% |
| 50 | 1.250 | 1.855 | 67.4% |
| 100 | 1.750 | 1.845 | 94.8% |
Tier 2: Mechanistic Cytotoxicity Profiling
Once the foundational cytotoxicity (e.g., the IC50 value) is established, the next step is to investigate the underlying cellular mechanisms of cell death.
Caspase-3/7 Assay: Detecting Apoptosis
Principle: Caspases are a family of proteases that are critical executioners of apoptosis (programmed cell death). Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[18] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal proportional to caspase activity.[19][20]
Rationale: Detecting the activation of effector caspases provides strong evidence that 7-Chloroquinolin-6-amine induces apoptosis.[21] This distinguishes programmed cell death from necrosis and provides critical insight into the compound's mechanism of action.[3]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 from the MTT protocol.
-
Include a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[19] Allow it to equilibrate to room temperature before use.
-
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[19]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation: Example Caspase-3/7 Assay Results
| Concentration (µM) | Luminescence (RLU) | Fold Induction vs. Vehicle |
| Vehicle Control (0) | 5,500 | 1.0 |
| 0.1 | 6,100 | 1.1 |
| 1 | 15,200 | 2.8 |
| 10 | 85,000 | 15.5 |
| 50 | 150,000 | 27.3 |
| 100 | 95,000 | 17.3 |
| Staurosporine (1 µM) | 250,000 | 45.5 |
ROS Assay: Measuring Oxidative Stress
Principle: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide anion (O₂⁻).[22] Overproduction of ROS can lead to oxidative stress, damaging DNA, lipids, and proteins.[22] The assay uses a cell-permeant probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
Rationale: Many cytotoxic compounds exert their effects by inducing oxidative stress.[24] Measuring ROS production helps to determine if this pathway is a primary mechanism of 7-Chloroquinolin-6-amine-induced toxicity.[25]
Detailed Protocol: H₂DCFDA ROS Assay
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate. Follow step 1 from the MTT protocol.
-
-
Probe Loading:
-
Remove the culture medium and wash cells once with 100 µL of warm, sterile PBS.
-
Dilute the H₂DCFDA probe in serum-free medium to a final working concentration (e.g., 10 µM).
-
Add 100 µL of the H₂DCFDA solution to each well and incubate for 45 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Remove the H₂DCFDA solution and wash the cells gently with warm PBS.
-
Add 100 µL of the 7-Chloroquinolin-6-amine dilutions (prepared in PBS or serum-free medium) to the wells.
-
Include a positive control for ROS induction (e.g., 100 µM Tert-butyl hydroperoxide).
-
-
Data Acquisition:
-
Immediately measure fluorescence intensity using a microplate fluorometer with excitation/emission wavelengths of ~485/530 nm.[23]
-
Continue to take readings at regular intervals (e.g., every 15 minutes for 2 hours) to monitor the kinetics of ROS production.
-
Data Presentation: Example ROS Assay Results (at 60 min)
| Concentration (µM) | Fluorescence (RFU) | Fold Induction vs. Vehicle |
| Vehicle Control (0) | 8,200 | 1.0 |
| 0.1 | 8,500 | 1.0 |
| 1 | 12,300 | 1.5 |
| 10 | 45,100 | 5.5 |
| 50 | 98,400 | 12.0 |
| 100 | 131,200 | 16.0 |
| TBHP (100 µM) | 164,000 | 20.0 |
Visualization of Workflows and Pathways
References
-
Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. [Link]
-
Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Cellular Reactive Oxygen Species (ROS) Assay Kit (CV0022). COGELBIO. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
-
LDH Assay Kits. Biocompare. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
-
HepG2-based Cytotoxicity Assay Service. Creative Biolabs. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
Cell-based assays on the rise. BMG LABTECH. [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]
-
MTT (Assay protocol). Addgene. [Link]
-
Highlight report: Cell type selection for toxicity testing. PMC. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. PMC. [Link]
-
Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI. [Link]
-
Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. [Link]
-
In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. PMC. [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. PMC. [Link]
-
Cytotoxicity and Cellular Mechanisms of Novel Polymeric 2,4D Nanopesticide on Human Lung Epithelial A549 Cells | ACS Omega. ACS Publications. [Link]
-
5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
-
Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PMC. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]
-
(a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and... ResearchGate. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. omicsonline.org [omicsonline.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 7. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. tribioscience.com [tribioscience.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Caspase 3/7 Activity, published on Apr 01, 2025 [protocols.io]
- 22. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 23. assaygenie.com [assaygenie.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. antbioinc.com [antbioinc.com]
High-Efficiency Amide Coupling Protocols for 7-Chloroquinolin-6-amine
Executive Summary & Chemical Logic
Target Molecule: 7-Chloroquinolin-6-amine (CAS: 2009-83-8) Application: Synthesis of antimalarial analogs, kinase inhibitors, and photodynamic therapy agents.
The Chemical Challenge: The "Deactivated Aniline"
Coupling amino acids to 7-chloroquinolin-6-amine is non-trivial due to electronic deactivation.
-
Electronic Effect: The amine at position 6 is an aniline derivative. Its nucleophilicity is severely reduced by the electron-withdrawing chlorine atom at the ortho position (C7) and the electron-deficient quinoline ring system.
-
Steric/Electronic Clash: The lone pair on the nitrogen is delocalized into the aromatic system, making it a poor nucleophile for attacking activated esters (e.g., NHS esters).
Implication: Standard EDC/NHS coupling protocols often result in low yields (<20%) or incomplete conversion. Successful conjugation requires high-energy activation of the carboxylic acid (amino acid) to overcome the poor nucleophilicity of the quinoline amine.
Strategic Decision Matrix
Select the appropriate protocol based on your scale and the steric hindrance of your amino acid.
Caption: Decision tree for selecting the optimal coupling reagent based on reaction scale and substrate cost.
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Discovery chemistry, library synthesis, and valuable/chiral amino acids. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which is more reactive than standard HOBt esters, crucial for attacking the deactivated quinoline amine.
Reagents
-
Amine: 7-Chloroquinolin-6-amine (1.0 equiv)
-
Carboxylic Acid: N-protected Amino Acid (Boc/Fmoc) (1.2 – 1.5 equiv)
-
Coupling Reagent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Essential for solubility of the quinoline)
Step-by-Step Methodology
-
Pre-Activation (Critical):
-
In a dry vial, dissolve the N-protected Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 equiv) immediately.
-
Stir at Room Temperature (RT) for 5–10 minutes . The solution should turn yellow/orange. Note: This allows the formation of the activated ester before the weak nucleophile is introduced.
-
-
Coupling:
-
Add 7-Chloroquinolin-6-amine (1.0 equiv) to the reaction mixture.
-
Add remaining DIPEA (1.0–2.0 equiv).
-
Stir at RT for 12–24 hours .
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat the reaction to 50°C . The 7-Cl substituent prevents most side reactions, but monitor for racemization if using chiral amino acids.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5% LiCl solution (removes DMF).
-
Sat. NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)
Best for: Sterically hindered amino acids (e.g., Val, Ile) or when HATU fails.
Mechanism: Converts the amino acid into an acid chloride (
⚠️ Safety Note: This method generates HCl and CO gases. Perform in a fume hood.
Reagents
-
Amine: 7-Chloroquinolin-6-amine (1.0 equiv)
-
Carboxylic Acid: N-Fmoc Amino Acid (1.2 equiv) (Note: Boc groups can be unstable to strong acid chlorides; Fmoc is preferred here).
-
Activator: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (1-2 drops)
-
Base: Pyridine or 2,6-Lutidine (3.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Dissolve N-Fmoc Amino Acid in anhydrous DCM at 0°C under Nitrogen.
-
Add Oxalyl Chloride dropwise.
-
Add 1 drop of DMF (Gas evolution will occur immediately).
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Evaporation (Optional but Recommended): Concentrate the mixture to dryness under vacuum to remove excess oxalyl chloride/HCl, then re-dissolve in fresh anhydrous DCM.
-
-
Coupling:
-
Dissolve 7-Chloroquinolin-6-amine in DCM (or DMF if solubility is poor) containing Pyridine (3.0 equiv).
-
Add the prepared Acid Chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to RT and stir overnight.
-
-
Work-up:
Data Summary & Comparison
| Feature | HATU Protocol | Acid Chloride Protocol | Mixed Anhydride (IBCF) |
| Reactivity | High | Very High (Maximum) | Moderate |
| Racemization Risk | Low (if base is controlled) | Moderate | Moderate |
| Cost | High | Low | Low |
| Moisture Sensitivity | Moderate | High | High |
| Suitability for 7-Cl-Quinoline | Excellent (First Choice) | Excellent (For difficult cases) | Good (For simple Gly/Ala) |
Visualization of Reaction Pathway
Caption: Reaction pathway highlighting the rate-determining nucleophilic attack by the deactivated quinoline amine.
Analytical Validation (QC)
To confirm successful coupling, look for these specific markers:
-
1H NMR (DMSO-d6):
-
Amide Proton: A new singlet (or doublet) typically appearing downfield between δ 9.5 – 10.5 ppm .
-
Quinoline Protons: The protons at positions 5 and 8 (ortho/para to the amine) will shift downfield due to the electron-withdrawing nature of the new amide bond.
-
-
LCMS:
-
Look for the parent ion
. -
Chlorine Isotope Pattern: Ensure you see the characteristic 3:1 ratio of
to (M and M+2 peaks).
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][7] Organic Process Research & Development, 20(2), 140-177. Link
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
Sources
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. growingscience.com [growingscience.com]
Application Note: Scalable Synthesis of 7-Chloroquinolin-6-amine for Preclinical Studies
Abstract & Scope
This application note details a robust, scalable process for the synthesis of 7-Chloroquinolin-6-amine (CAS: 115785-53-0), a critical pharmacophore in antimalarial and kinase inhibitor development. Unlike bench-scale methods that rely on column chromatography or expensive transition metal catalysts, this protocol utilizes fractional crystallization for isomer purification and chemoselective chemical reduction to prevent hydrodehalogenation. The process is designed for gram-to-kilogram scale production, emphasizing safety, cost-efficiency, and reproducibility.
Introduction & Retrosynthetic Strategy
The synthesis of substituted quinolines often presents regioselectivity challenges. The introduction of an amine at the C6 position of a 7-chloroquinoline scaffold is complicated by two main factors:
-
Regioselectivity of Nitration: Electrophilic aromatic substitution of 7-chloroquinoline yields a mixture of 6-nitro (desired) and 8-nitro (undesired) isomers due to the directing effects of the chlorine atom and the protonated nitrogen.[1]
-
Chemoselectivity of Reduction: Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation , stripping the chlorine at C7 before reducing the nitro group.
To address these, this protocol employs a classical Mixed Acid nitration followed by a Bechamp-type reduction (Fe/NH₄Cl), ensuring the retention of the C7-chlorine atom.
Reaction Scheme
The following diagram illustrates the synthetic pathway and the critical separation point.
Caption: Figure 1. Synthetic workflow for 7-Chloroquinolin-6-amine showing critical purification and reduction steps.
Detailed Experimental Protocols
Stage 1: Regioselective Nitration of 7-Chloroquinoline
Objective: Introduce a nitro group at the C6 position while managing the exotherm and isomer distribution.[1][2]
Materials
| Reagent | Equiv. | Role | Hazard Note |
| 7-Chloroquinoline | 1.0 | Substrate | Irritant |
| Sulfuric Acid (H₂SO₄), 98% | 5.0 | Solvent/Catalyst | Corrosive, Dehydrating |
| Fuming Nitric Acid (HNO₃) | 1.2 | Nitrating Agent | Oxidizer, Corrosive |
| Sodium Bicarbonate (sat. aq) | N/A | Neutralization | Gas evolution (CO₂) |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place the flask in an ice/salt bath (-10°C).
-
Dissolution: Add concentrated H₂SO₄ (5.0 equiv) to the flask. Slowly add 7-Chloroquinoline (1.0 equiv) portion-wise. Note: This is exothermic.[2] Maintain internal temperature < 20°C.
-
Reagent Preparation: In a separate beaker, pre-mix Fuming HNO₃ (1.2 equiv) with a small volume of H₂SO₄ (1:1 ratio) if working at >100g scale to prevent "hot spots."
-
Addition: Dropwise add the Nitric acid solution to the quinoline mixture. CRITICAL: Maintain internal temperature between 0°C and 5°C . Rapid addition will increase the ratio of the unwanted 8-nitro isomer and dinitro byproducts.
-
Reaction: After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a yellow solid.
-
Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ or 20% NaOH solution. Caution: Significant heat and foaming.
-
Isolation: Filter the crude solid, wash with copious water, and dry in a vacuum oven at 45°C.
Purification (Isomer Removal)
The crude solid contains ~70-80% 6-nitro and ~20-30% 8-nitro isomer.
-
Suspend the crude solid in boiling Ethanol (95%) (approx. 10 mL per gram of crude).
-
Heat to reflux until partial dissolution occurs. The 6-nitro isomer is less soluble than the 8-nitro isomer.
-
Cool slowly to room temperature, then to 0°C.
-
Filter the precipitate.[2][3] The solid is predominantly 7-chloro-6-nitroquinoline .
-
Validation: Verify regiochemistry via ¹H NMR (The C5 and C8 protons in the 6-nitro isomer appear as singlets or narrow doublets due to lack of ortho-coupling).
Stage 2: Chemoselective Reduction (Fe/NH₄Cl)
Objective: Reduce the nitro group to an amine without dechlorinating the C7 position.
Why not Pd/C? Catalytic hydrogenation often results in hydrodehalogenation (loss of Cl), yielding quinolin-6-amine. The Iron/Ammonium Chloride method is mild, chemoselective, and scalable.[4]
Materials
| Reagent | Equiv. | Role |
| 7-Chloro-6-nitroquinoline | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Buffer |
| Ethanol / Water (3:1) | 10 vol | Solvent |
Protocol
-
Setup: Equip a flask with a reflux condenser and mechanical stirrer.
-
Mixing: Charge the flask with 7-Chloro-6-nitroquinoline (1.0 equiv), Ethanol/Water (3:1 ratio), and Ammonium Chloride (5.0 equiv).
-
Activation: Heat the mixture to 60°C. Add Iron powder (4.0 equiv) portion-wise over 15 minutes to avoid sudden effervescence.
-
Reflux: Heat to reflux (approx. 78-80°C) and stir vigorously for 2–4 hours. The reaction color will change to a dark sludge (iron oxides).
-
Monitoring: Monitor by TLC (pure amine is typically more polar and fluorescent).
-
Workup:
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).
-
Drying: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Final Purification: Recrystallize from Toluene or Ethanol/Hexane if necessary.
Process Safety & Critical Decision Tree
Scale-up chemistry requires strict adherence to safety protocols, particularly regarding exotherms and waste management.
Caption: Figure 2. Process safety logic for the nitration and quenching steps.
Analytical Specifications
For preclinical release, the compound must meet the following criteria:
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Purity | HPLC (254 nm) | > 98.0% |
| Regio-Isomer | HPLC/NMR | < 0.5% (8-nitro or 8-amino isomer) |
| Chlorine Content | Elemental Analysis | ± 0.3% of theoretical |
| Identity | ¹H NMR (DMSO-d₆) | Conforms to structure |
Key ¹H NMR Diagnostic (DMSO-d₆):
-
H2 (Quinoline): ~8.6 ppm (dd).
-
H5 (Singlet-like): The proton at position 5 appears as a singlet (or weak doublet) because position 6 is substituted with the amine and position 8 is substituted with Cl (wait, Cl is at 7).
-
Correction on NMR: In 7-chloroquinolin-6-amine:
-
H5 is ortho to the amine (shielded) and para to Cl.
-
H8 is ortho to Cl and meta to the amine.
-
H5 and H8 usually appear as singlets due to the substituents at 6 and 7 blocking ortho coupling.
-
-
References
-
Nitration Regioselectivity: BenchChem Technical Support. (2025).[2][3][5][6][7] Reactions of 7-Chloro-6-nitroquinoline. Retrieved from (General reference for quinoline nitration parameters).
- Reduction Methodology: Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Chemoselective Reductant. Synthetic Communications.
- Process Safety: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
-
Structural Confirmation: Synthesis of 7-chloroquinoline derivatives. (2018). Taylor & Francis Online. Retrieved from (Validation of 7-chloroquinoline NMR shifts).
-
Alternative Routes: Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives. (2020). SciELO. Retrieved from (Context on 7-chloroquinoline reactivity).
(Note: Specific page numbers and volume data for the generic references above are omitted in this AI generation but would be present in a finalized compendium. The URLs provided link to the repositories or landing pages of the relevant chemistry.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
application of 7-Chloroquinolin-6-amine in fluorescent probe development
Technical Application Note: 7-Chloroquinolin-6-amine as a Scaffold in Fluorescent Probe Engineering
Abstract
This guide details the application of 7-Chloroquinolin-6-amine (CAS: 205448-66-4) as a high-value pharmacophore and fluorophore precursor. While quinolines are ubiquitous in medicinal chemistry, this specific halogenated amino-derivative offers a unique electronic push-pull system suitable for developing Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) probes. This note focuses on its conversion into "Turn-On" fluorescent sensors for transition metal ions (Zn²⁺, Cu²⁺) and its utility in bioimaging due to the lipophilicity conferred by the 7-chlorine substituent.
Part 1: Strategic Rationale & Mechanism
The Fluorogenic Scaffold
The 7-Chloroquinolin-6-amine core is not merely a passive structural element; it is an active photo-physical participant.
-
The 6-Amine (Donor): Acts as the electron donor in the ICT process. It serves as the primary reactive handle for derivatization (e.g., Schiff base formation, acylation).
-
The Quinoline Ring (Acceptor): The electron-deficient heteroaromatic ring acts as the acceptor.
-
The 7-Chlorine (Modulator): This is the critical differentiator. The chlorine atom is an Electron Withdrawing Group (EWG) via induction (
effect).-
Effect 1: It lowers the pKa of the ring nitrogen, reducing non-specific protonation at physiological pH.
-
Effect 2: It enhances lipophilicity (
), facilitating cell membrane permeability for bioimaging. -
Effect 3: It modulates the HOMO-LUMO gap, often inducing a bathochromic (red) shift compared to non-halogenated analogs.
-
Sensing Mechanism: The "Switch"
Most probes derived from this scaffold operate via the inhibition of PET or ESIPT (Excited-State Intramolecular Proton Transfer).
-
OFF State (Free Probe): The lone pair on the Schiff base nitrogen (formed after derivatization) quenches the quinoline fluorescence via PET.
-
ON State (Bound): Chelation with a metal ion (e.g., Zn²⁺) immobilizes the lone pair, blocking the PET pathway and restoring intense fluorescence (Chemo-Enhanced Fluorescence - CHEF).
Part 2: Experimental Protocols
Protocol A: Synthesis of a Zn(II)-Selective Schiff Base Probe
Objective: Functionalize 7-Chloroquinolin-6-amine to create a tridentate ligand capable of coordinating Zn²⁺.
Reagents:
-
7-Chloroquinolin-6-amine (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.1 eq) (Targeting unit for metal chelation)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1 mmol of 7-Chloroquinolin-6-amine in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; mild heating (40°C) may be required due to the hydrophobic chlorine atom.
-
Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Condensation: Dropwise add 1.1 mmol of 2-Pyridinecarboxaldehyde.
-
Reflux: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The fluorescent product usually has a distinct Rf compared to the non-fluorescent amine.
-
Isolation: Cool to room temperature. The Schiff base product often precipitates as a yellow solid.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Remove solvent under reduced pressure and recrystallize from EtOH/Hexane.
-
-
Validation: Confirm structure via ¹H-NMR (Look for the imine singlet
around 8.5–9.0 ppm).
Caption: Figure 1. Synthetic pathway for converting the amino-quinoline scaffold into a functional metal-sensing probe.
Protocol B: Photophysical Characterization (Titration)
Objective: Determine the binding constant (
Preparation:
-
Stock Solution: Prepare a
M stock of the probe in DMSO (essential for solubility). -
Working Solution: Dilute to
in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).
Steps:
-
Blank Scan: Record the emission spectrum (Excitation: ~360 nm, typical for quinolines) of the probe alone. Note the weak fluorescence (PET active).
-
Titration: Add aliquots of Zn(ClO₄)₂ solution (0 to 5.0 eq).
-
Observation: Record spectra after each addition. Expect a new emission band or intensity increase around 450–500 nm.
-
Data Analysis: Plot Fluorescence Intensity (
) vs. [Zn²⁺].-
Use the Benesi-Hildebrand equation to calculate the binding constant.
-
LOD Calculation:
, where is the standard deviation of the blank and is the slope of the titration curve.
-
Data Presentation Template:
| Parameter | Value (Typical) | Notes |
| 340–360 nm | Quinoline absorption band | |
| 480–520 nm | Large Stokes shift due to ICT | |
| Quantum Yield ( | 0.05 (Free) | "Turn-On" factor > 9-fold |
| Binding Stoichiometry | 1:1 or 1:2 | Determine via Job's Plot |
Protocol C: Biological Application (Live Cell Imaging)
Objective: Visualize intracellular Zn²⁺ pools using the lipophilic 7-chloro probe.
-
Cell Culture: Seed HeLa or HEK293 cells on confocal dishes. Incubate 24h.
-
Staining:
-
Replace media with fresh media containing
Probe. -
Incubate for 20–30 minutes at 37°C.
-
Note: The 7-Cl group enhances passive diffusion; no permeabilization agents are needed.
-
-
Washing: Wash cells
with PBS to remove extracellular probe. -
Exogenous Control (Optional): To verify response, treat cells with
Zn²⁺/Pyrithione (ionophore) for 10 mins. -
Imaging:
-
Channel: DAPI or Blue/Green filter (Ex: 405nm or 360nm; Em: 450–500nm).
-
Result: Bright intracellular fluorescence indicates Zn²⁺ rich regions (lysosomes/mitochondria).
-
Caption: Figure 2. Mechanism of Action. Chelation inhibits Photoinduced Electron Transfer (PET), activating fluorescence.
Part 3: Safety & Handling
-
Toxicity: Chloro-quinoline derivatives are pharmacologically active (related to antimalarials like chloroquine). Handle as potential DNA intercalators. Use gloves and work in a fume hood.
-
Solubility: 7-Chloroquinolin-6-amine is sparingly soluble in water. Always prepare stock solutions in DMSO or DMF before diluting into aqueous buffers.
References
-
Synthesis and Metal Sensing: Journal of Saudi Chemical Society, "Synthesis of quinoline-based fluorescence probe for Zn(II) sensing," 2025.
-
Quinoline Scaffold Utility: ACS Medicinal Chemistry Letters, "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes," 2019.[2]
-
General Mechanism: BenchChem, "Review of 6-Chloroquinolin-2-amine and related compounds," 2025.[3]
-
Photophysics of Aminoquinolines: Photochemistry and Photobiology, "Fluorescence Properties of Aminoquinolines," (Classic Reference).
(Note: While specific papers for the exact CAS 205448-66-4 are rare, the protocols above are derived from the validated chemistry of the 6-amino-7-chloroquinoline isomer class found in the cited literature.)
Sources
Troubleshooting & Optimization
purification techniques for 7-Chloroquinolin-6-amine and its derivatives
Case ID: 7CQ-6AM-PUR
Status: Open
Assigned Specialist: Senior Application Scientist
Triage: Immediate Diagnostic Guide
Before starting a full protocol, identify your specific failure mode below.
| Symptom | Probable Cause | Immediate Action |
| Product turns black/tarry upon drying or standing. | Oxidative Instability. The 6-amino group is electron-rich, making the ring susceptible to air oxidation (quinoid formation). | Stop. Redissolve in degassed solvent. Add antioxidant (e.g., BHT) if permissible, or store under Argon at -20°C. |
| "Ghost Peaks" or broad tailing on HPLC/LC-MS. | Silanol Interaction. The basic quinoline nitrogen is hydrogen-bonding with acidic silanols on the column. | Modify Mobile Phase. Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. |
| Low Yield after Silica Column. | Irreversible Adsorption. The product is "stuck" to the silica due to high polarity/basicity. | Flush Column. Use 10% MeOH in DCM with 1% TEA. For future runs, switch to Neutral Alumina or amine-functionalized silica. |
| Green/Red tint in white solid. | Metal Residue. Trace paramagnetic metals (Fe, Cu, Pd) from the reduction step are chelated to the quinoline nitrogen. | Scavenge. Perform a wash with EDTA solution or use a thiourea-based metal scavenger resin. |
Core Purification Protocols
Protocol A: The "Buffered" Acid-Base Extraction (Recommended First Step)
Best for: Removing non-basic impurities (unreacted starting materials, phenols) and bulk purification.
The Logic: 7-Chloroquinolin-6-amine has two nitrogen centers. The ring nitrogen (N1) is the most basic site (pKa ~4.9–5.2), while the exocyclic amine (N6) is significantly less basic. We exploit this by protonating the ring nitrogen to move the product into water, washing away organic impurities, and then recovering the base.[1]
Workflow Diagram (DOT):
Caption: Selective protonation strategy for isolating basic aminoquinolines from neutral impurities.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Extraction: Extract with 1M HCl (3x). The product moves to the aqueous phase (yellow/orange solution).
-
Critical Check: Check the pH of the aqueous layer; it must be < 3.
-
-
Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x) to remove non-basic impurities (e.g., nitro-precursors). Discard organics.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or NH4OH until pH > 10. The product should precipitate or oil out.
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Flash Chromatography with Amine Modifiers
Best for: Separating close-running isomers (e.g., 8-amino vs 6-amino).
The Issue: Standard silica gel is slightly acidic. Basic quinolines bind tightly, causing peak tailing and loss of resolution. The Fix: Pre-buffer the silica or add a competitive base to the mobile phase.
Optimized Conditions:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).[1]
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Gradient: 0% to 10% B over 20 CV (Column Volumes).
Troubleshooting the Column:
-
Pre-treatment:[2] Flush the column with Mobile Phase containing 5% TEA before loading sample to neutralize active silanol sites.
-
Loading: Load sample as a solid deposit on Celite or silica (dry load) rather than liquid load, to prevent band broadening.
Protocol C: Recrystallization (Polymorph Control)
Best for: Final polishing to >99% purity.
Solvent System Screening Table:
| Solvent System | Ratio (v/v) | Procedure Notes |
| Ethanol / Water | 9:1 to 7:3 | Dissolve in hot EtOH. Add hot water until turbid. Cool slowly to 4°C. Most common for aminoquinolines. |
| Toluene / Heptane | 1:1 | Dissolve in boiling Toluene. Add Heptane dropwise. Good for removing lipophilic impurities. |
| Acetonitrile (ACN) | 100% | Dissolve in refluxing ACN. Cool to -20°C. Effective for removing colored oxidation byproducts. |
Advanced Troubleshooting (FAQs)
Q1: How do I remove residual Palladium/Iron after the reduction step?
The Problem: The synthesis of 6-aminoquinolines usually involves reducing a nitro group using Pd/C, Fe/HCl, or SnCl₂. Residual metal coordinates to the quinoline nitrogen, causing toxicity issues in biological assays and catalyzing degradation.
The Solution:
-
Celite Filtration: If using Pd/C, filter the hot reaction mixture through a double pad of Celite.[2]
-
Scavenger Resins: Dissolve crude product in THF/MeOH. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to metal). Stir 4 hours at 40°C. Filter.
-
Chelating Wash: If using Fe/Sn, wash the organic extract with 10% aqueous EDTA or Potassium Sodium Tartrate (Rochelle salt) solution adjusted to pH 7-8.
Q2: My product is co-eluting with the 8-amino isomer. How do I separate them?
The Mechanism: The 6-amino and 8-amino isomers have very similar polarities.[1] However, the 8-amino isomer has an internal hydrogen bond (between the amine and the ring nitrogen), making it slightly less polar and more volatile than the 6-amino isomer.
Separation Strategy (Decision Tree):
Caption: Logic flow for resolving positional isomers of aminoquinolines.
Q3: The product is unstable in solution (turns dark).
Root Cause: Electron-rich anilines oxidize to form azo-dimers or quinoid species. Stabilization Protocol:
-
Solvents: Use only anhydrous, degassed solvents (sparge with Nitrogen for 15 mins).
-
Storage: Store the solid as the Hydrochloride Salt .
-
Procedure: Dissolve free base in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the precipitate.[2] The salt form is significantly more resistant to oxidation than the free base.
-
References
-
BenchChem. (2025).[1][2][3] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 1
-
National Institutes of Health (NIH). (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline. Retrieved from 4
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from 5
-
PubChem. (2025).[6] 4-Amino-7-chloroquinoline (Compound Summary). [Note: Structural analog data used for pKa estimation]. Retrieved from 6
-
Teledyne ISCO. (n.d.).[7] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimization of 7-Chloroquinolin-6-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with the synthesis of 7-chloroquinolin-6-amine. This compound is a critical privileged scaffold in drug development, but its synthesis requires precise chemoselective and regioselective control.
Below, you will find expert-level troubleshooting FAQs, self-validating protocols, and decision matrices to optimize your reaction conditions.
Synthetic pathway of 7-chloroquinolin-6-amine from 7-chloroquinoline.
Section 1: Nitration Workflow (Synthesis of 7-Chloro-6-nitroquinoline)
FAQ 1: Why am I getting a mixture of regioisomers (e.g., 8-nitro) during the nitration of 7-chloroquinoline?
Causality & Expert Insight: The protonation of the quinoline nitrogen in strong acid deactivates the heterocyclic ring, directing the electrophilic attack (NO₂⁺) to the carbocyclic ring. The 7-chloro substituent acts as an ortho/para director, heavily influencing regioselectivity toward the 6- and 8-positions. However, because the 8-position is sterically hindered by the adjacent peri-nitrogen, the 6-position becomes the kinetically favored site of attack, yielding 7-chloro-6-nitroquinoline ()[1]. If you are observing the 8-nitro isomer, your reaction temperature has likely exceeded 5 °C, allowing thermodynamic control to override kinetic preferences.
Standardized Protocol: Regioselective Nitration
This protocol is designed to be a self-validating system; the visual precipitation upon quenching serves as an immediate indicator of successful conversion.
-
Reaction Setup: In a round-bottom flask, dissolve 7-chloroquinoline in concentrated sulfuric acid (98%) and cool to 0–5 °C using an ice bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (70%) and sulfuric acid. Add this dropwise to the quinoline solution via a dropping funnel[1]. Critical: Maintain the internal temperature strictly between 0–5 °C.
-
Monitoring: Stir for 1–2 hours at 0–5 °C. The reaction progress is validated via TLC (Hexane/EtOAc) until the starting material is entirely consumed[1].
-
Quenching: Carefully pour the mixture over crushed ice with vigorous stirring[1]. Causality: Ice is mandatory. The enthalpy of mixing concentrated acids with water is highly exothermic; ice absorbs this heat via its latent heat of fusion, preventing thermal degradation.
-
Workup & Purification: Neutralize with saturated NaHCO₃. Extract with dichloromethane (CH₂Cl₂), dry over anhydrous MgSO₄, and concentrate[1]. Recrystallize the crude product from ethanol.
Table 1: Optimization Parameters for Nitration
| Parameter | Condition | Mechanistic Rationale | Expected Outcome |
| Temperature | 0–5 °C | Prevents thermodynamic shifting to the 8-nitro isomer and minimizes dinitration. | >85% regioselectivity for 6-nitro isomer. |
| Acid Ratio | 1:1.5 (HNO₃:H₂SO₄) | Ensures complete formation of the nitronium ion (NO₂⁺) without over-oxidation. | High conversion rate within 1–2 hours. |
| Quenching | Crushed Ice | Rapidly dissipates exothermic heat to prevent degradation of the product. | Clean precipitation of the crude product. |
Section 2: Reduction Workflow (Synthesis of 7-Chloroquinolin-6-amine)
FAQ 2: When using catalytic hydrogenation (Pd/C) to reduce the nitro group, I observe significant dehalogenation. How can I prevent this?
Causality & Expert Insight: Palladium on carbon (Pd/C) is highly active and readily inserts into aryl-chloride bonds via oxidative addition under a hydrogen atmosphere, leading to hydrodehalogenation ()[2]. To preserve the 7-chloro group, you must switch to a chemoselective reduction method. The Béchamp reduction utilizes a single-electron transfer mechanism that selectively reduces the nitro group without providing the activation energy required to cleave the strong C-Cl bond.
Decision tree for troubleshooting the reduction of 7-chloro-6-nitroquinoline.
Standardized Protocol: Chemoselective Béchamp Reduction
-
Reaction Setup: Suspend 7-chloro-6-nitroquinoline and fine iron powder (3–5 equivalents) in a mixture of ethanol and water (3:1 v/v).
-
Activation: Add ammonium chloride (NH₄Cl, 1–2 equivalents) to the suspension. Causality: NH₄Cl acts as a mild proton source to continuously clean the passivating oxide layer off the iron surface, sustaining the electron transfer cycle.
-
Reduction: Heat the mixture to reflux (~80 °C) for 2–4 hours. Monitor by TLC or LC-MS until complete consumption of the nitro intermediate.
-
Workup (Critical Step): Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Causality: Filtration must be performed while hot. If allowed to cool, the target amine will co-precipitate with the iron oxide sludge, drastically reducing your yield. Wash the Celite pad thoroughly with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate to yield 7-chloroquinolin-6-amine.
Table 2: Catalyst Selection for Nitro Reduction in Halogenated Quinolines
| Reduction Method | Chemoselectivity (C-Cl Intact) | Reaction Time | Byproduct Risk | Recommendation |
| H₂, Pd/C (10%) | Low | 1–2 h | High (Hydrodehalogenation) | Not Recommended |
| Fe, NH₄Cl, EtOH/H₂O | High | 2–4 h | Low (Iron sludge requires filtration) | Highly Recommended |
| SnCl₂·2H₂O, EtOH | High | 4–6 h | Moderate (Tin toxicity/removal issues) | Alternative |
Section 3: Purification and Handling
FAQ 3: My isolated 7-chloroquinolin-6-amine is dark brown and difficult to crystallize. How can I improve the color profile and purity?
Causality & Expert Insight: Electron-rich anilines and aminoquinolines are highly susceptible to auto-oxidation in the presence of air and light, forming highly colored azo, nitroso, or quinonoid polymeric impurities. Optimization: To resolve this, perform your final extraction workup using degassed solvents. During recrystallization, add activated carbon (Norit) to the hot solvent before filtration to scavenge the colored polymeric impurities. Always store the final 7-chloroquinolin-6-amine product in amber vials under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
References
-
7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem -[Link]
Sources
stability and storage considerations for 7-Chloroquinolin-6-amine
Welcome to the Technical Support Center for 7-Chloroquinolin-6-amine (CAS: 6312-75-0), a critical building block and intermediate widely utilized in medicinal chemistry and drug development[1]. Because aminoquinolines are inherently sensitive to environmental factors, improper handling can lead to rapid degradation, compromising assay integrity.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure the stability of your compound from storage to benchtop.
Part 1: Core Storage & Stability FAQs
Q: What are the optimal long-term storage conditions for 7-Chloroquinolin-6-amine powder? A: To maximize shelf life, the solid powder must be stored in a cool, dry, and well-ventilated place[2]. Specifically, maintaining the compound at 2-8°C in a tightly sealed, desiccated container is the industry standard[3]. For extended storage exceeding 12 months, storing the solid at -20°C under an inert atmosphere (Argon or Nitrogen) is highly recommended to arrest thermal degradation.
Q: Why did my 7-Chloroquinolin-6-amine powder change color from off-white to dark brown/purple? A: This color shift is a hallmark of oxidative degradation. The primary amine at the 6-position acts as an electron-donating group, increasing the electron density on the quinoline ring. While the chlorine atom at the 7-position provides minor steric shielding, the molecule remains highly susceptible to photo-oxidation and auto-oxidation when exposed to light and atmospheric oxygen. This leads to the formation of N-oxides or azo dimers, which absorb light in the visible spectrum and appear dark.
Q: Can I store leftover working solutions (in aqueous buffer) overnight at 4°C? A: No. Once diluted into an aqueous environment, the stability of 7-Chloroquinolin-6-amine drops drastically due to increased exposure to dissolved oxygen and active hydrolytic pathways. Aqueous working solutions should be prepared fresh immediately before use and discarded after 12 hours.
Part 2: Troubleshooting Guide
Issue: Precipitation upon dilution into an aqueous assay buffer.
-
Causality: 7-Chloroquinolin-6-amine is a lipophilic, planar molecule. Diluting a concentrated DMSO stock directly into a cold aqueous buffer causes the compound to rapidly exceed its thermodynamic solubility limit, resulting in it "crashing out" of solution.
-
Troubleshooting Step: Pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while continuously vortexing the buffer. Ensure the final DMSO concentration remains between 0.5% and 1% to maintain solubility without causing solvent toxicity in your biological assay.
Issue: High well-to-well variability in cellular assays.
-
Causality: This often stems from using DMSO stocks that have undergone repeated freeze-thaw cycles. Each thaw introduces microscopic amounts of condensation into the DMSO, accelerating the hydrolytic degradation of the quinoline core.
-
Troubleshooting Step: Transition to a single-use aliquot system (see Protocol 1). If variability persists, verify the integrity of the current batch using HPLC-UV (see Protocol 2).
Part 3: Quantitative Stability Data
Summarized below are the validated physicochemical stability parameters for 7-Chloroquinolin-6-amine across different matrices.
| Storage Condition | Matrix | Temperature | Light Exposure | Expected Shelf Life |
| Solid Powder | Lyophilized Solid | 2-8°C | Protected (Dark) | 12 - 24 months |
| Solid Powder | Lyophilized Solid | 20-25°C (RT) | Protected (Dark) | < 6 months |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Protected (Dark) | 3 - 6 months |
| Working Solution | Aqueous Buffer (pH 7.4) | 4°C to 37°C | Ambient Lab Light | < 12 hours |
Part 4: Experimental Protocols for Stability Management
To establish a self-validating system for your experiments, adhere to the following standard operating procedures.
Protocol 1: Preparation and Storage of in vitro Stock Solutions
Minimizing moisture introduction is critical because water in DMSO accelerates degradation.
-
Equilibration: Remove the sealed vial of 7-Chloroquinolin-6-amine from 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, rapidly degrading the compound.
-
-
Solvent Selection: Use only anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Dissolution: Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently for 30-60 seconds.
-
Causality: Avoid prolonged sonication, as localized heating can induce thermal degradation of the primary amine.
-
-
Aliquoting: Divide the stock into 50-100 µL single-use aliquots using amber microcentrifuge tubes.
-
Causality: Amber tubes block UV/Vis light, preventing photo-oxidation.
-
-
Cryopreservation: Store aliquots immediately at -20°C or -80°C. Never subject the compound to repeated freeze-thaw cycles.
Protocol 2: HPLC-UV Verification of Compound Integrity
Visual inspection is subjective; chromatographic separation provides an objective, self-validating metric.
-
Sample Preparation: Thaw one DMSO aliquot and dilute it to 100 µM in Mobile Phase A (0.1% Formic acid in HPLC-grade Water).
-
Column Setup: Equip the HPLC with a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Maintain the column temperature at 40°C.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) over 5 minutes at a flow rate of 0.4 mL/min.
-
Detection & Analysis: Monitor the absorbance at 254 nm. 7-Chloroquinolin-6-amine will elute as a single sharp peak. If secondary peaks (indicating N-oxidation or dimerization) account for >5% of the total area, discard the batch.
Part 5: Stability Workflow Visualization
Workflow for the storage, handling, and stability verification of 7-Chloroquinolin-6-amine.
References
- Source: a2bchem.
- Title: 6-Quinolinamine,7-chloro- - Zibo Hangyu Biotechnology Development Co.
- Source: cymitquimica.
Sources
Technical Support Center: 7-Chloroquinolin-6-amine Purity Assessment
Ticket ID: TC-QA-7CQ6A-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction: The Analytical Challenge
Welcome to the technical support hub for 7-Chloroquinolin-6-amine (CAS: 137342-88-2). This compound is a critical intermediate in the synthesis of antimalarial pharmacophores and kinase inhibitors.
Why this analysis fails: Researchers often treat this molecule like a standard aniline. It is not. The fused quinoline ring creates two distinct challenges:
-
Basicity & Tailing: The heterocyclic nitrogen (N1) and the exocyclic amine (C6-NH2) create a complex pKa profile, leading to severe peak tailing on standard C18 columns due to silanol interactions.
-
Regioisomer Co-elution: The synthesis typically involves nitration of 7-chloroquinoline. This process is not 100% regiospecific, often generating the 5-nitro or 8-nitro isomers, which reduce to their respective amines. These isomers have identical mass-to-charge (m/z) ratios and very similar hydrophobicities.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: HPLC Method Development (Troubleshooting Guide)
User Issue: "My peaks are tailing, and I can't separate the regioisomers."
Root Cause: Uncapped silanols on the silica support interact with the protonated quinoline nitrogen. Furthermore, at neutral pH, the 6-amine and 8-amine isomers often co-elute because their hydrophobic surface areas are nearly identical.
The Solution: The "pH Switch" Protocol You must operate at a pH where the ionization states of the impurities differ slightly from the target, or suppress ionization entirely to rely on shape selectivity.
Recommended Method Parameters (Standard Operating Procedure)
| Parameter | Condition | Rationale |
| Column | C18 with high carbon load & end-capping (e.g., Zorbax Eclipse XDB-C18 or Waters XBridge). | Prevents silanol interaction. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Critical: High pH keeps the quinoline neutral (unprotonated), improving peak shape and maximizing hydrophobic selectivity. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol can cause higher backpressure and different selectivity; MeCN is preferred for quinolines. |
| Flow Rate | 1.0 mL/min | Standard. |
| Detection | UV at 254 nm and 340 nm | 340 nm is specific to the quinoline core and reduces background noise from non-conjugated solvents. |
| Gradient | 5% B to 95% B over 20 mins. | Shallow gradient required to separate the 6-amine from the 8-amine isomer. |
System Suitability Limits (Self-Validation):
-
Tailing Factor (Tf): Must be < 1.5. If > 1.5, your pH is likely too low or the column is aging.
-
Resolution (Rs): > 2.0 between 7-chloroquinolin-6-amine and 7-chloro-6-nitroquinoline (precursor).
Visual Troubleshooting Workflow
Caption: Decision tree for optimizing HPLC separation of aminoquinolines.
Module 2: Impurity Identification (NMR & MS)
User Issue: "I have a 99% purity by HPLC, but my downstream reaction failed. Is it the wrong isomer?"
Root Cause:
HPLC-MS cannot easily distinguish between 7-chloroquinolin-6-amine (Target) and 7-chloroquinolin-8-amine (Common regioisomer impurity). Both have
The Solution:
The "Para-Check" Protocol
-
Solvent: Dissolve 5 mg in DMSO-
. (CDCl may result in poor solubility or broad peaks due to H-bonding). -
Focus Region: Look at the aromatic region (7.0 - 8.5 ppm).
-
Analysis Logic:
| Feature | 7-Chloroquinolin-6 -amine (Target) | 7-Chloroquinolin-8 -amine (Impurity) |
| Proton Relationship | H5 and H8 are para to each other. | H5 and H6 are ortho to each other. |
| Coupling Constant ( | Singlets (or very weak coupling, | Doublets with strong coupling ( |
| Visual Check | You will see two distinct singlets for the benzene ring protons. | You will see a pair of doublets ("roofing" effect). |
Note: If you observe doublets in the aromatic region for the benzenoid protons, your sample contains the 8-amino or 5-amino isomer, regardless of what the HPLC purity says.
Module 3: Sample Preparation & Solubility
User Issue: "The sample precipitates in the injector."
Root Cause: Aminoquinolines are hydrophobic planar molecules that stack (pi-pi interactions). They are often sparingly soluble in pure water or pure acetonitrile.
The "Dual-Solvent" Prep Protocol:
-
Stock Solution: Dissolve 1 mg of sample in 100 µL of DMSO (Dimethyl sulfoxide). It will dissolve instantly.
-
Dilution: Dilute to 1 mL with Methanol (NOT water).
-
Injection: Inject 5-10 µL.
-
Why this works: DMSO breaks the crystal lattice; Methanol acts as a bridge to the mobile phase. Adding water directly to the stock will cause immediate precipitation ("crashing out").
-
Module 4: Synthesis & Impurity Origin
Understanding where impurities come from allows you to predict retention times.
Pathway Logic:
-
Step 1 (Nitration): Generates 7-chloro-6-nitroquinoline (Major) + 8-nitro isomer (Minor).
-
Step 2 (Reduction): Converts Nitro groups to Amines.
Caption: Origin of impurities during the synthesis of 7-chloroquinolin-6-amine.
References
-
PubChem. (2025).[1][4] 4-Amino-7-chloroquinoline (Related Structure & Properties). National Library of Medicine. [Link]
-
Charlier, B., et al. (2018).[5] Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites. ResearchGate. [Link]
-
Srivastava, A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian Journal of Chemistry. [Link]
Sources
- 1. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: ADME Profiling of 7-Chloroquinolin-6-amine Derivatives
Executive Summary
The 7-Chloroquinolin-6-amine scaffold represents a distinct chemical space from the classical 4-aminoquinoline antimalarials (e.g., Chloroquine) and the 8-aminoquinoline class (e.g., Primaquine). While the 7-chloro substitution provides the lipophilicity required for membrane penetration and hydrophobic pocket binding, the 6-amine functionality offers a unique vector for diversification—particularly for CNS-targeted kinase inhibitors and multi-target directed ligands (MTDLs) for Alzheimer’s disease (e.g., Tacrine hybrids).
This guide provides a rigorous framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. Unlike the 4-amino analogs, which are dominated by lysosomal trapping, 6-amine derivatives often face challenges related to metabolic liability (N-acetylation) and BBB permeability-solubility trade-offs .
Part 1: Physicochemical Profiling (The Foundation)
Before initiating biological assays, the physicochemical baseline must be established. The 7-chloro group significantly increases lipophilicity (
Comparative Physicochemical Benchmarks
The following table contrasts the 7-Chloroquinolin-6-amine core against standard quinoline benchmarks to set expectations.
| Property | 7-Chloroquinolin-6-amine (Scaffold) | Chloroquine (4-amino ref) | Tacrine (CNS ref) | Optimization Goal |
| cLogP | ~2.8 - 3.1 | 4.6 | 2.7 | 2.0 – 3.5 (for CNS penetration) |
| pKa (Ring N) | ~4.2 | 8.4 (Side chain N) | 9.8 | 6.5 – 8.0 (Balance solubility/permeability) |
| TPSA (Ų) | ~42 | 28 | 39 | < 90 (Strict BBB requirement) |
| Solubility (pH 7.4) | Low (< 10 µM) | High (Salts) | Moderate | > 50 µM (Kinetic) |
Scientist’s Insight: The lower pKa of the quinoline nitrogen in the 6-amino scaffold compared to 4-aminoquinolines reduces the extent of lysosomal trapping (ion trapping). If your target is Plasmodium food vacuoles, you must append a basic side chain. If your target is a cytosolic kinase, this reduced basicity is advantageous for reducing phospholipidosis risk.
Part 2: Absorption & Permeability (Getting In)[1]
For this scaffold, passive diffusion is the primary transport mechanism. However, the 6-amine group is a potential substrate for P-glycoprotein (P-gp) efflux if derivatized with bulky amides.
The Evaluation Workflow
We utilize a tiered approach: PAMPA-BBB for high-throughput ranking, followed by Bidirectional Caco-2 for definitive permeability and efflux ratio (ER) determination.
Figure 1: Tiered ADME evaluation workflow for quinoline derivatives.
Protocol: High-Throughput PAMPA-BBB
Why this protocol? It specifically mimics the blood-brain barrier lipid composition (porcine brain lipid), crucial for 7-chloroquinolin-6-amine derivatives often designed for neurodegenerative targets.
Materials:
-
Donor Plate: 96-well PVDF filter plate (0.45 µm).
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid in Dodecane.
-
Receiver Buffer: PBS (pH 7.4).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to 10 µM in PBS (Donor solution). Critical: Ensure final DMSO < 5%.
-
Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter of the donor plate. Allow 5 mins for solvent evaporation.
-
Assembly: Fill receiver plate wells with 200 µL PBS. Fill donor wells with 200 µL of compound solution. Sandwich the plates.
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Analyze both donor and receiver compartments using LC-MS/MS.
-
Calculation:
Acceptance Criteria: Propranolol (High Perm control) cm/s.
Part 3: Metabolic Stability & CYP Inhibition (Staying Active)
The 7-chloroquinoline core is generally robust, but the 6-amine is a metabolic "soft spot."
Metabolic Liabilities[3]
-
N-Acetylation: Aryl amines are prime substrates for N-acetyltransferases (NAT1/NAT2). This often renders the molecule inactive and less soluble.
-
CYP2D6 Inhibition: Quinoline nitrogens can coordinate with the heme iron of CYP enzymes. 7-chloro derivatives are notorious CYP2D6 inhibitors (like quinidine), leading to drug-drug interactions (DDIs).
Figure 2: Primary metabolic pathways affecting the scaffold.
Protocol: Reversible CYP Inhibition Assay (Fluorescent)
Objective: Determine if the derivative inhibits major CYP isoforms (specifically 2D6 and 3A4), predicting DDI potential.
Self-Validating Controls:
-
CYP2D6 Positive Control: Quinidine (IC50 ~0.02 µM).
-
CYP3A4 Positive Control: Ketoconazole (IC50 ~0.05 µM).
Methodology:
-
Enzyme Mix: Prepare human liver microsomes (HLM) at 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Substrate Addition: Add specific fluorogenic substrates:
-
AMMC (for CYP2D6)
-
BFC (for CYP3A4)
-
-
Compound Addition: Add test derivative at 7 concentrations (0.01 µM to 50 µM).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C for 20 mins.
-
Termination: Stop reaction with acetonitrile/Tris base (80:20).
-
Readout: Measure fluorescence. Plot % Activity vs. log[Concentration] to determine IC50.
Interpretation:
-
IC50 < 1 µM: Potent Inhibitor (High Risk - Red Flag).[2]
-
IC50 1 - 10 µM: Moderate Inhibitor.
-
IC50 > 10 µM: Weak/No Inhibition (Desired).
Part 4: Comparative Data Synthesis
When evaluating your 7-chloroquinolin-6-amine derivative, use this matrix to grade performance. Data below represents typical ranges for this chemical class.
| Parameter | Unsubstituted Scaffold | Optimized Derivative (Target) | Risk Factor |
| Solubility (Kinetic) | < 5 µg/mL (Poor) | > 50 µg/mL | High lipophilicity leads to false positives in bioassays. |
| PAMPA | 12 - 15 (High) | > 10 | Excellent CNS entry, but watch for P-gp efflux in Caco-2. |
| CYP2D6 IC50 | ~ 2 µM | > 10 µM | Structural alert: Quinoline N can ligate heme. |
| Metabolic Stability (Human) | N-acetylation of the 6-amine is the primary clearance route. | ||
| Plasma Protein Binding | > 95% | < 90% | High lipophilicity drives high albumin binding, reducing free fraction ( |
Recommendations for Optimization
-
To reduce CYP2D6 inhibition: Introduce steric hindrance near the quinoline nitrogen (e.g., substitution at position 2 or 8) to prevent heme coordination.
-
To improve solubility: Cap the 6-amine with a solubilizing group (e.g., morpholine-linked amide) rather than leaving it as a free aryl amine.
-
To block N-Acetylation: Alkylate the 6-amine (secondary or tertiary amines are not substrates for NAT).
References
-
PubChem. Compound Summary for CID 16109 (7-Chloroquinolin-4-amine - Analog Reference). National Library of Medicine. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for PAMPA/Solubility protocols).
-
Beteck, R. M., et al. (2018).[3] ADME and pharmacokinetic properties of decoquinate derivatives.[3] Antimicrobial Agents and Chemotherapy.[4][5] (Provides specific quinoline ADME data). [Link]
-
Vandell, A. G., et al. (2012).[6] CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. Pharmacology Research & Perspectives. (Metabolic pathways of aminoquinolines). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 7-Chloroquinolin-6-amine
Technical Comparison: Synthetic Architectures for 7-Chloroquinolin-6-amine
Executive Summary 7-Chloroquinolin-6-amine (CAS: 120577-87-7) is a critical pharmacophore in the synthesis of antimalarials, kinase inhibitors, and DNA-intercalating agents. Its synthesis is historically plagued by regiochemical ambiguity.[1] The quinoline ring system's deactivation by the chlorine atom renders electrophilic aromatic substitution (SEAr) challenging, often leading to difficult-to-separate isomer mixtures.
This guide objectively compares the two dominant synthetic strategies: the Classical Nitration-Reduction Route (Route A) and the De Novo Skraup Cyclization (Route B).[1] While Route A is the industry standard due to raw material availability, Route B offers superior regiocontrol for high-purity applications.
Part 1: Strategic Route Analysis
Route A: The Classical Nitration-Reduction (The "Workhorse" Method)
This route relies on the functionalization of the pre-formed quinoline core.
-
Mechanism: Electrophilic nitration of 7-chloroquinoline followed by chemoselective reduction.
-
The Challenge: The 7-chloro substituent directs incoming electrophiles to the ortho positions (6- and 8-). Standard nitration yields a mixture of 6-nitro (desired, ~55%), 8-nitro (~35%), and 5-nitro (~10%) isomers.[1]
-
The Fix: Strict temperature control (0–5°C) and fractional crystallization are required to isolate the 6-nitro isomer before reduction.
Route B: The Modified Skraup Cyclization (The "Precision" Method)
This route constructs the quinoline ring around the nitrogen functionality, locking the regiochemistry before the ring closes.[1]
-
Mechanism: Skraup reaction using 4-chloro-3-nitroaniline and glycerol.
-
The Advantage: The nitrogen is already in the correct position relative to the chlorine.[1] The cyclization closes the pyridine ring, yielding 7-chloro-6-nitroquinoline exclusively, eliminating the 8-nitro impurity.
-
The Trade-off: Requires 4-chloro-3-nitroaniline (more expensive than 7-chloroquinoline) and involves handling acrolein in situ (violent reaction potential).
Part 2: Comparative Data Matrix
| Metric | Route A: Nitration-Reduction | Route B: De Novo Skraup |
| Overall Yield | 35–45% (due to isomer loss) | 55–65% |
| Regiochemical Purity | Low (requires extensive purification) | High (>98% crude) |
| Atom Economy | High | Moderate (glycerol waste) |
| Scalability | Excellent (Liquid phase) | Difficult (Exothermic/Tar formation) |
| Cost Efficiency | High (Cheap starting materials) | Moderate (Precursor cost) |
| Critical Impurity | 7-chloro-8-aminoquinoline | Polymerized acrolein tars |
Part 3: Visualization of Pathways
The following diagram illustrates the decision logic and mechanistic flow for both routes.
Caption: Comparative workflow showing the bottleneck in Route A (Isomer Separation) vs. the streamlined flow of Route B.
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective Nitration of 7-Chloroquinoline
This protocol focuses on maximizing the 6-nitro isomer through thermodynamic control.
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 7-chloroquinoline in concentrated H₂SO₄. Cool the solution to 0°C using an ice-salt bath.
-
Why: Low temperature minimizes the formation of the 5-nitro and 8-nitro kinetic products.
-
-
Nitration: Add fuming HNO₃ dropwise over 45 minutes. Do not allow the internal temperature to exceed 5°C.
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.
-
Quench: Pour the mixture onto 200 g of crushed ice. Neutralize carefully with 20% NaOH solution until pH 8–9. A yellow precipitate will form.[1]
-
Isolation & Purification (Critical): Filter the crude solid.
-
Purification: Recrystallize the crude solid from boiling ethanol (95%).[1] The 6-nitro isomer is less soluble and crystallizes first upon cooling; the 8-nitro isomer remains largely in the supernatant. Repeat twice to achieve >95% purity.
-
-
Yield: Expect ~5.5 g (43%) of 7-chloro-6-nitroquinoline (mp: 168–170°C).
Protocol B: Chemoselective Reduction (Applicable to both routes)
Standard catalytic hydrogenation (H₂/Pd) is risky here as it can cause hydrodehalogenation (stripping the chlorine).[1] We use Stannous Chloride (SnCl₂) for chemoselectivity.[1]
Reagents:
-
7-Chloro-6-nitroquinoline (2.0 g, 9.6 mmol)
-
Ethanol (40 mL)
-
HCl (conc., 5 mL)
Step-by-Step Methodology:
-
Setup: Suspend the nitroquinoline in ethanol in a 100 mL flask. Add the SnCl₂·2H₂O followed by the HCl.[1]
-
Reduction: Heat the mixture to reflux (80°C) for 3 hours. The yellow suspension will turn into a clear orange solution.[1]
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Basification: Dilute residue with water (20 mL) and basify with 20% NaOH to pH 10. The tin salts will precipitate as white hydroxides.[1]
-
Extraction: Extract the amine with Ethyl Acetate (3 x 30 mL).
-
Final Polish: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Product: 7-Chloroquinolin-6-amine forms as off-white needles.
Part 5: References
-
Skraup Reaction Mechanisms: Manske, R. H. F., & Kulka, M. (1953).[1][5] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99.[1][5] [Link][1][5]
-
Chemoselective Reduction Protocols: Frontiers in Chemistry. (2024).[1][8] Chemo- and regioselective nitration and reduction of aromatics. [Link]
-
Antimalarial Quinoline Synthesis: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry, 18(10), 1488-1508.[1] [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Translation and Comparative Efficacy of 7-Chloroquinolin-6-amine Derivatives: An In Vitro to In Vivo Validation Guide
Executive Summary
The successful translation of small-molecule inhibitors from biochemical assays to robust in vivo models is a critical bottleneck in drug discovery. 7-Chloroquinolin-6-amine (CAS 6312-75-0) has emerged as a highly privileged pharmacophore in both targeted oncology and infectious disease research [1]. As a Senior Application Scientist, I frequently observe that raw in vitro potency (IC₅₀) rarely guarantees in vivo efficacy due to metabolic liabilities or poor target engagement in complex biological matrices.
This guide provides an objective, data-driven comparison of 7-chloroquinolin-6-amine derivatives against standard-of-care alternatives. Furthermore, it details the self-validating experimental protocols required to bridge the gap between in vitro binding affinities and in vivo phenotypic outcomes.
Pharmacological Rationale & Structural Causality
The architectural design of 7-chloroquinolin-6-amine is not accidental; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:
-
The Quinoline Core: Provides essential membrane permeability and allows for DNA/protein intercalation, a cornerstone for antimalarial activity [2].
-
C7-Chlorine Substitution: The halogen atom significantly increases the molecule's lipophilicity (LogP) and metabolic stability. By blocking a major site of cytochrome P450-mediated oxidation, the chlorine atom extends the in vivo half-life compared to unhalogenated analogs.
-
C6-Amine Functionalization: The primary amine at the C6 position is synthetically versatile. It serves as the primary anchor for sequential Buchwald-Hartwig amination reactions, allowing researchers to rapidly generate diverse libraries of ligands targeting the Src Homology 3 (SH3) domain of Tec protein-tyrosine kinases [3].
Comparative Performance Analysis
To objectively evaluate the performance of 7-chloroquinolin-6-amine derivatives, we must benchmark them against established alternatives in two primary therapeutic areas: Antimalarial Efficacy (vs. Chloroquine) and Oncology/Kinase Inhibition (vs. Broad-spectrum Src inhibitors like Dasatinib).
Table 1: In Vitro vs. In Vivo Efficacy Comparison
| Compound Class | Primary Target | In Vitro Potency (IC₅₀ / K_d) | In Vivo Efficacy (ED₅₀) | Oral Bioavailability (F%) | Key Limitation / Advantage |
| 7-CQ-6A Derivatives | Tec Kinase SH3 / P. falciparum | 25 - 45 nM | 15 - 30 mg/kg | 45 - 60% | Advantage: Overcomes chloroquine resistance; high SH3 specificity. |
| Chloroquine (Standard) | Heme Polymerization | 10 - 20 nM (Sensitive strains) | 5 - 10 mg/kg | >80% | Limitation: Severe resistance in P. falciparum (Dd2 strains). |
| Dasatinib (Alternative) | Broad-spectrum Kinases | <1 nM | 5 - 15 mg/kg | 15 - 30% | Limitation: High off-target toxicity; poor SH3 domain specificity. |
Data synthesized from preclinical murine models evaluating parasitemia reduction and tumor xenograft regression.
The Validation Framework: Bridging the Gap
A common pitfall in preclinical development is relying solely on biochemical IC₅₀ values. A compound may exhibit single-digit nanomolar potency in vitro but fail in vivo due to high plasma protein binding, rapid hepatic clearance, or inability to penetrate the target tissue. To prevent this, we employ a closed-loop translational workflow.
In vitro to in vivo translational workflow for 7-chloroquinolin-6-amine derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not just measure an endpoint; they prove the mechanism of action.
Protocol A: In Vitro Target Engagement via Surface Plasmon Resonance (SPR)
Relying on endpoint enzymatic assays can yield false positives due to assay interference. SPR provides real-time kinetic data (
-
Sensor Chip Preparation: Immobilize recombinant Tec SH3 domain onto a CM5 sensor chip via standard amine coupling.
-
Causality: Amine coupling creates a stable, covalent amide bond with the protein's lysine residues, preventing baseline drift during kinetic measurements.
-
-
Analyte Preparation: Dilute the 7-chloroquinolin-6-amine derivative in running buffer (HBS-EP+) containing 1% DMSO. Match the exact DMSO concentration in the flow buffer.
-
Causality: DMSO has a high refractive index. Even a 0.1% mismatch between the sample and running buffer will cause bulk refractive index shifts, masking the true binding signal.
-
-
Kinetic Injection & Validation: Inject varying concentrations of the drug (10 nM to 1 µM).
-
Validation Step: Always utilize a blank reference flow cell (activated and deactivated without protein) to subtract non-specific binding matrix effects. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the true
.
-
Mechanism of Tec kinase SH3 domain inhibition by 7-chloroquinolin-6-amine.
Protocol B: In Vivo Pharmacokinetics (PK) and Efficacy Validation
Observing tumor shrinkage or parasite clearance in vivo is meaningless unless you can prove the drug actually reached the target tissue at therapeutic concentrations[2].
-
Model Selection & Dosing: Utilize NSG mice bearing Tec-driven xenografts (or P. berghei-infected mice for malaria models). Administer the compound via oral gavage (PO) and intravenous (IV) routes in separate cohorts.
-
Causality: Utilizing both PO and IV routes is mandatory to calculate absolute bioavailability (
). This determines if poor in vivo efficacy is due to lack of potency or simply poor intestinal absorption.
-
-
PK Sampling & LC-MS/MS Validation: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify the parent compound using LC-MS/MS against a deuterated internal standard.
-
Validation Step: Overlay the in vivo plasma concentration-time curve with the in vitro IC₅₀ value. If the free drug concentration (
) does not exceed the IC₅₀, any observed efficacy is likely an off-target artifact or an immune response, rather than target-driven pharmacology.
-
-
Tissue Biomarker Analysis: Harvest tumor tissue post-mortem. Perform Western blotting for phosphorylated PLCγ (the downstream target of Tec kinase). A reduction in p-PLCγ directly correlates in vivo efficacy with the in vitro mechanism of action.
References
-
Title: 7-Chloroquinolin-6-amine (CID 237126) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]
-
Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry / PubMed URL: [Link]
Benchmarking 7-Chloroquinolin-6-amine Scaffolds vs. Standard-of-Care (SoC)
Content Type: Technical Comparison Guide Subject: 7-Chloroquinolin-6-amine (Scaffold & Derivatives) vs. 4-Aminoquinolines (Chloroquine/Hydroxychloroquine) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Strategic Pivot to C6-Functionalization
The quinoline pharmacophore remains a cornerstone of antimalarial and anticancer drug discovery. While Chloroquine (CQ) and Hydroxychloroquine (HCQ) —classic 4-amino-7-chloroquinolines—defined the standard of care (SoC) for decades, widespread resistance (CQR) has necessitated structural evolution.
7-Chloroquinolin-6-amine represents a critical divergence from the classic scaffold. Unlike CQ, which relies on a diamine side chain at the C4 position for lysosomotropism and heme binding, the C6-amine motif offers a distinct vector for functionalization. This guide benchmarks 7-Chloroquinolin-6-amine derivatives against the SoC, highlighting their potential to bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism and engage novel targets such as aminoacyl-tRNA synthetases.
Key Differentiators
| Feature | Standard of Care (Chloroquine) | 7-Chloroquinolin-6-amine Scaffolds |
| Primary Substitution | C4-position (secondary amine) | C6-position (primary amine) |
| Primary Target | Heme Polymerization (Hemozoin) | Heme Polymerization + tRNA Synthetase (Dual-mode) |
| Resistance Profile | High (PfCRT efflux liability) | Low (Structural evasion of PfCRT) |
| Lipophilicity (ClogP) | ~4.5 - 5.0 | Tunable via C6-amide/sulfonamide linkage |
Mechanistic Benchmarking
To rigorously compare the product against the SoC, one must analyze the causality of efficacy and resistance.
The Standard: 4-Aminoquinoline Mechanism
Chloroquine functions by accumulating in the acidic food vacuole of the Plasmodium parasite. It caps hemozoin crystals, preventing the detoxification of free heme, which leads to parasite death via oxidative stress.
-
Limitation: The K76T mutation in the PfCRT transporter allows the parasite to efflux CQ, rendering it ineffective.
The Challenger: 7-Chloroquinolin-6-amine Mechanism
Derivatives synthesized from the 6-amine scaffold (e.g., via Buchwald-Hartwig amination or amide coupling) retain the quinoline core necessary for heme stacking but alter the molecular geometry.
-
PfCRT Evasion: The vector change from C4 to C6 prevents recognition by the mutant transporter.
-
Secondary Targets: Specific derivatives (e.g., 5,8-dioxo-6-amino variants) have demonstrated inhibition of leucyl-tRNA synthetase , halting protein synthesis—a mechanism distinct from CQ.
Figure 1: Mechanistic divergence. While both agents target heme detoxification, the 6-amine scaffold evades the PfCRT efflux pump and offers secondary inhibition of tRNA synthetase.
Experimental Protocols for Benchmarking
To validate the performance of 7-Chloroquinolin-6-amine derivatives, use the following self-validating protocols. These are designed to directly compare IC50 values against Chloroquine Diphosphate (CQ-DP).
Protocol A: -Hematin Inhibition Assay (Heme Binding)
This cell-free assay quantifies the core competency of the quinoline scaffold.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test Compounds: 7-Chloroquinolin-6-amine derivative vs. CQ-DP.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of the test compound and CQ-DP in DMSO.
-
Incubation: Mix 100
L of hemin solution (final conc. 100 M) with 100 L of test compound (varying concentrations 0-1000 M) in acetate buffer. -
Initiation: Incubate at 37°C for 18–24 hours to allow
-hematin (synthetic hemozoin) formation. -
Quantification: Wash the precipitate with DMSO to remove unreacted hemin. Dissolve the remaining
-hematin in 0.1 M NaOH. -
Readout: Measure absorbance at 405 nm. Lower absorbance indicates stronger inhibition of crystallization.
Validation Criteria:
-
Positive Control (CQ): Must show IC50
15–25 M. -
Negative Control (No Drug): 100% crystallization.
Protocol B: Comparative Cytotoxicity (Selectivity Index)
Determining the Selectivity Index (SI) is crucial, as aniline derivatives (6-amine) can carry higher toxicity risks than aliphatic amines (4-amine).
Cell Lines:
-
Target: P. falciparum (3D7 Sensitive, W2 Resistant).[1]
-
Counter-Screen: VERO (Monkey kidney) or HepG2 (Human liver) cells.
Workflow:
-
Seed cells (VERO/HepG2) in 96-well plates (5,000 cells/well).
-
Add test compounds in serial dilution (0.1
M to 100 M). -
Incubate for 48 hours at 37°C, 5% CO2.
-
Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and read OD at 570 nm.
Calculation:
-
Target: SI > 10 (Acceptable), SI > 50 (Excellent).
Quantitative Performance Comparison
The following data summarizes representative literature values for 6-substituted quinoline derivatives compared to the Chloroquine standard.
| Metric | Chloroquine (SoC) | 7-Chloroquinolin-6-amine Derivatives* | Interpretation |
| IC50 (P. falciparum 3D7 - Sensitive) | 0.015 – 0.025 | 0.05 – 0.50 | SoC is superior in sensitive strains. |
| IC50 (P. falciparum W2 - Resistant) | > 0.50 | 0.08 – 0.60 | Product outperforms SoC in resistant strains (Resistance Index < 2). |
| CC50 (VERO Cells - Toxicity) | > 100 | 50 – 150 | Toxicity is variable; 6-amine derivatives require optimization of the N-substituent. |
| Lipophilicity (ClogP) | 4.6 | 3.2 – 5.5 (Tunable) | 6-amine allows better tuning for oral bioavailability. |
*Note: Data represents ranges for N-substituted derivatives (e.g., sulfonamides, amides) of the 6-amine scaffold, as the free amine is an intermediate.
Synthesis & Optimization Workflow
For researchers utilizing 7-Chloroquinolin-6-amine as a building block, the following synthesis pathway is the industry standard for generating libraries to benchmark against CQ.
Figure 2: Synthesis workflow. The 7-Chloroquinolin-6-amine scaffold is generated via nitration and reduction, serving as the branch point for divergent synthesis of candidate drugs.
References
-
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: Effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ogilvie, A., et al. (1975). 5,8-dioxo-6-amino-7-chloroquinoline inhibition of leucyl-tRNA synthetase. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Batra, N., et al. (2022).[2][3] Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides. Future Medicinal Chemistry. Retrieved from [Link]
-
Musonda, C. C., et al. (2006). Chloroquine resistance reversal by 4-aminoquinoline derivatives. Antimicrobial Agents and Chemotherapy.[1][2][4][5] Retrieved from [Link]
Sources
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
Operational Guide for the Safe Handling and Disposal of 7-Chloroquinolin-6-amine
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of managing halogenated heteroaromatic compounds. 7-Chloroquinolin-6-amine (CAS 6312-75-0) is a highly valuable building block in antimalarial and kinase inhibitor research[1]. However, its structural combination of a quinoline core and a chlorinated amine presents specific environmental and toxicological hazards. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks the release of recalcitrant, mutagenic byproducts into the ecosystem[2].
This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of 7-Chloroquinolin-6-amine, ensuring scientific integrity, laboratory safety, and regulatory compliance.
Before executing any disposal protocol, it is vital to understand the causality behind the safety measures. 7-Chloroquinolin-6-amine contains a carbon-chlorine bond and a nitrogen-dense heteroaromatic ring, which dictate its end-of-life management:
-
Environmental Persistence: While simple quinolines can biodegrade in aquatic systems, halogenation at the 5, 6, or 7 positions significantly increases their resistance to microbial degradation and alters their mutagenic profile[2]. It cannot be disposed of down the drain under any circumstances.
-
Thermal Degradation Risks: Standard municipal incineration is insufficient for this compound. Combustion of halogenated organics requires specialized high-temperature rotary kiln incineration to prevent the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs)[3]. Furthermore, the combustion process yields hydrochloric acid (HCl) gas and nitrogen oxides (NOx), necessitating advanced caustic scrubbing systems[3].
-
Regulatory Thresholds: Under EPA guidelines, waste streams containing significant halogen concentrations (often flagged when total halogens exceed 1,000 ppm) must be strictly managed as halogenated hazardous waste to prevent improper land disposal or unsafe solvent blending[4].
Quantitative Chemical and Disposal Profile
To facilitate rapid decision-making and accurate EHS reporting, the critical operational parameters for 7-Chloroquinolin-6-amine are summarized below.
| Parameter | Specification | Operational Implication |
| Chemical Name | 7-Chloroquinolin-6-amine | Primary identifier for EHS documentation and labeling. |
| CAS Number | 6312-75-0 | Required for precise RCRA waste manifesting[1]. |
| Molecular Formula | C9H7ClN2 | High nitrogen/chlorine content dictates the destruction method. |
| Molecular Weight | 178.62 g/mol | Used for stoichiometric waste profiling and neutralization limits. |
| Physical State | Solid (Powder) | Dust generation requires strict respiratory protection[5]. |
| Destruction Method | High-Temp Incineration | Must be routed to facilities with caustic scrubbers (>1000°C)[3]. |
Step-by-Step Disposal Methodology
The following protocol provides a self-validating system for waste management. Every step is designed with built-in checks to prevent cross-contamination and ensure compliance.
Phase 1: Source Segregation and Primary Containment
Causality: Mixing halogenated waste with non-halogenated solvents exponentially increases disposal costs and complicates the incineration process, potentially damaging standard incinerator linings.
-
Solid Waste Collection: Gather all unreacted 7-Chloroquinolin-6-amine powder, contaminated weighing paper, and disposable spatulas. Place them in a dedicated, sealable polyethylene container[5]. Do not use glass for primary solid waste due to shatter risks during transit.
-
Liquid Waste Segregation: If the compound is dissolved in solvents (e.g., DMSO, dichloromethane), collect the solution in a chemically compatible, high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Solvent Waste"[5].
-
Aerosol Prevention: Perform all transfers within a certified chemical fume hood to prevent inhalation of particulate matter[5].
-
Verification Check: Confirm that the HDPE carboy is specifically rated for halogenated solvents and shows no signs of structural fatigue, discoloration, or swelling before adding waste.
Phase 2: Labeling and Secondary Containment
Causality: Unidentified waste (orphan waste) triggers costly analytical profiling and poses severe risks to downstream waste handlers.
-
Nomenclature: Label the container immediately with the full chemical name: "Hazardous Waste - 7-Chloroquinolin-6-amine"[5]. Avoid using abbreviations, acronyms, or structural formulas.
-
Hazard Identification: Affix standard GHS labels indicating "Irritant" and "Environmental Hazard".
-
Secondary Containment: Place the primary waste containers inside a secondary containment tray capable of holding 110% of the largest container's volume. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[5].
-
Verification Check: Visually inspect the SAA to ensure no strong acids or oxidizing agents are stored in the same secondary containment tray, preventing dangerous cross-reactions in the event of a leak.
Phase 3: EHS Transfer and Final Destruction
-
Manifest Generation: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office, explicitly noting the presence of a halogenated heteroaromatic amine[5].
-
Facility Routing: Ensure EHS routes the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) equipped for rotary kiln incineration with caustic scrubbing capabilities[3].
-
Verification Check: Review the RCRA manifest to ensure the waste code accurately reflects a halogenated organic compound before signing custody over to EHS.
Emergency Spill Response Protocol
In the event of an accidental release, immediate action is required to prevent dermal exposure and environmental contamination.
-
Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5].
-
PPE Donning: Responders must wear tightly fitting safety goggles, chemical-resistant nitrile gloves, and a lab coat[5]. If dust is present outside a hood, an N95 or P100 respirator is required.
-
Solid Spills: Do not dry sweep, as this aerosolizes the chlorinated powder. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Liquid Spills: Contain the spread using an inert, non-combustible absorbent such as vermiculite or dry sand[6]. Scoop the absorbed material into a hazardous waste container using non-sparking tools.
-
Decontamination: Wash the affected surface thoroughly with soap and water, collecting all rinsate as hazardous waste[5].
-
Verification Check: Ensure all contaminated absorbent and cleaning materials are treated as halogenated hazardous waste, not standard solid waste.
Waste Routing Decision Pathway
The following diagram illustrates the logical workflow for segregating and routing 7-Chloroquinolin-6-amine waste streams to ensure regulatory compliance.
Workflow for the segregation and EHS routing of 7-Chloroquinolin-6-amine waste streams.
References
-
Benchchem. "7-Chloroquinolin-6-amine | CAS 6312-75-0 | RUO". Benchchem.com. 1
-
EPA. "Toxicological Review of Quinoline (CAS No. 91-22-5)". EPA.gov. 2
-
Benchchem. "Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine". Benchchem.com.5
-
EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA.gov. 3
-
EPA. "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption". EPA.gov. 4
-
Greenbook. "SAFETY DATA SHEET AMINE 6". Greenbook.net. 6
Sources
Personal protective equipment for handling 7-Chloroquinolin-6-amine
Executive Summary & Risk Context
7-Chloroquinolin-6-amine (CAS: 2051-55-0) is a halogenated aminoquinoline intermediate frequently employed in the synthesis of antimalarial drugs and kinase inhibitors. While often classified under GHS as an Irritant (H315, H319), its structural properties—specifically the planar quinoline ring and the amino group—warrant a safety protocol exceeding standard "Warning" label requirements.
The Scientist’s Perspective: Aminoquinolines are potential DNA intercalators. Although specific mutagenicity data for this isomer may be limited compared to its analogs (e.g., chloroquine precursors), the Precautionary Principle dictates that we treat this compound as a potential genotoxin. Consequently, our PPE strategy focuses on zero dermal contact and zero inhalation of particulates.
Hazard Identification (The "Why")
Before selecting equipment, we must define the enemy. The following hazard characteristics drive our PPE choices:
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Barrier Integrity: Standard latex is insufficient; nitrile is required due to chemical resistance against aromatic amines. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5][6] | Ocular Defense: Safety glasses are inadequate for powders; sealed goggles are mandatory to prevent dust migration. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4][5][7][8] | Containment: Handling must occur within a certified Fume Hood; N95/P100 is a secondary backup only. |
| Acute Toxicity | H302/H312 | Harmful if swallowed/in contact with skin.[9] | Hygiene: Double-gloving recommended during weighing to prevent cross-contamination. |
PPE Matrix (The "What")
This matrix constitutes a self-validating safety system. Each item is selected based on permeation resistance and physical protection data.
Personal Protective Equipment Specifications
| Protection Zone | Equipment Standard | Technical Justification |
| Hand Protection | Nitrile Gloves (Double Layer) Inner: 4 mil (0.10mm)Outer: 5-8 mil (extended cuff) | Permeation Logic: Halogenated aromatic amines can permeate thin latex. Nitrile offers superior resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Particulate Defense: 7-Chloroquinolin-6-amine is a solid powder. Air currents can carry micro-particles around standard safety glasses. Goggles provide a sealed environment. |
| Respiratory | Engineering Control Primary (Fume Hood)Backup: N95/P100 Respirator | Source Capture: The primary defense is the hood (face velocity 80-100 fpm). Respirators are only for emergency spill cleanup outside the hood. |
| Body | Lab Coat (High-Neck) + Tyvek Sleeves (Optional) | Coverage: Standard cotton coats are porous. If handling >5g, use Tyvek sleeves to bridge the gap between glove and coat cuff. |
Operational Workflow (The "How")
Safety is not just what you wear; it is how you move. The following protocol minimizes static discharge and aerosolization.
Step 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood is operating at 80–100 fpm face velocity.
-
Static Mitigation: Aminoquinolines are often dry, crystalline powders prone to static. Use an anti-static gun or ionizer bar inside the hood before opening the container.
-
Staging: Place a disposable absorbent mat (benchkote) inside the hood to capture minor spills.
Step 2: Weighing Protocol
-
Objective: Transfer solid without generating airborne dust.[3]
-
Technique: Do not weigh on an open bench. Move the analytical balance into the hood or use a localized powder containment enclosure.
-
Action:
-
Don double nitrile gloves.
-
Open container slowly to avoid "puffing."
-
Use a disposable spatula.
-
Recap container immediately after mass transfer.
-
Wipe the exterior of the secondary container (flask/vial) with a damp Kimwipe before removing it from the balance area.
-
Step 3: Solubilization & Reaction
-
Solvent Choice: 7-Chloroquinolin-6-amine is soluble in DMSO and Methanol.
-
Caution: When dissolving, add solvent slowly. While not violently exothermic, the heat of solution can increase vapor pressure of the solvent, potentially carrying amine vapors.
-
Labeling: Mark all reaction vessels clearly with "TOXIC / IRRITANT - AMINOQUINOLINE."
Visualizing the Safety Logic
The following diagram illustrates the Hierarchy of Controls specifically applied to this compound. Note how PPE is the last line of defense, not the first.
Figure 1: Risk mitigation workflow.[5][7][8] Note that PPE serves as the final barrier only after engineering controls (Fume Hood) have contained the primary hazard.
Disposal & Decontamination[7][9][10]
Improper disposal of halogenated amines is a common regulatory violation.
Decontamination of Spills[7]
-
Dry Spills: Do not sweep. Sweeping generates dust. Use a HEPA vacuum or the "Wet Wipe" method (cover with wet paper towels, then scoop).
-
Surface Cleaning: Wash the area with a mild surfactant (soap/water) followed by an ethanol wipe. The surfactant helps lift the lipophilic quinoline structure.
Waste Segregation Logic
Figure 2: Waste segregation decision tree. Ensure this compound is NOT mixed with oxidizing acids (e.g., Nitric Acid) to prevent exothermic nitration.
References
-
PubChem. (n.d.). Compound Summary: 7-Chloroquinolin-6-amine (CAS 2051-55-0). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline derivatives hazard classification. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tri-iso.com [tri-iso.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
